molecular formula C5H2BrF2NO3 B2865074 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 2060059-09-6

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Numéro de catalogue: B2865074
Numéro CAS: 2060059-09-6
Poids moléculaire: 241.976
Clé InChI: OIEHLACJJIWQNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a bromo- and difluoromethyl-functionalized oxazole derivative of interest in medicinal chemistry and agrochemical research. Its molecular formula is C 5 H 2 BrF 2 NO 3 . The compound features a carboxylic acid group and a bromine atom on the oxazole core, making it a versatile synthetic intermediate for further derivatization. The presence of the difluoromethyl (CF 2 H) group is of particular note, as this motif is established as a key bioisostere in drug discovery. The CF 2 H group can act as a hydrogen bond donor, mimicking alcohols, thiols, or amines, thereby influencing the physicochemical properties, metabolic stability, and membrane permeability of target molecules . While specific biological data for this compound is not available in the current literature, its structure suggests potential as a key building block in the synthesis of more complex molecules for pharmaceutical and life sciences research. Oxazole scaffolds are privileged structures in drug design, found in compounds with a broad range of biological activities . Researchers may utilize this reagent to construct novel active compounds through reactions at its carboxylic acid or bromine sites, or to incorporate the valuable difluoromethyl group into target structures via modern synthetic methodologies, such as palladium-catalyzed functionalizations . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NO3/c6-5-9-1(3(7)8)2(12-5)4(10)11/h3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEHLACJJIWQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(=N1)Br)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060059-09-6
Record name 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid: Properties, Safety, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, a specialized heterocyclic building block of interest to researchers in medicinal chemistry and drug development. Due to the compound's novelty, this document synthesizes available data, provides expert insights on safe handling based on analogous structures, and outlines a plausible synthetic workflow.

Compound Identification and Physicochemical Properties

As of the latest revision of this document, a specific CAS Registry Number has not been assigned to 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, indicating its status as a niche research chemical. However, its identity is unequivocally defined by its molecular structure and formula.

The core of the molecule is a 1,3-oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, which is a common scaffold in many biologically active compounds. The ring is substituted with a bromine atom at the 2-position, a difluoromethyl group at the 4-position, and a carboxylic acid at the 5-position. Each of these functional groups imparts distinct chemical properties that are critical for its application in synthesis.

  • Bromo Group (C2): Provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse molecular fragments.

  • Difluoromethyl Group (C4): Increasingly used in medicinal chemistry as a bioisostere for a hydroxyl or thiol group. It can enhance metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond donor.

  • Carboxylic Acid Group (C5): Offers a site for amide bond formation, esterification, or salt formation, allowing for conjugation to other molecules or modulation of physicochemical properties like solubility.

Table 1: Core Compound Identifiers

IdentifierValueSource
Chemical Name 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid-
Molecular Formula C₅H₂BrF₂NO₃[1]
InChI Key OIEHLACJJIWQNP-UHFFFAOYSA-N[1]
Molecular Weight 257.98 g/mol -
Structure alt text [1]

Safety Data and Handling Protocols (Inferred)

Hazard Identification (GHS Classification - Inferred)

Based on analogous compounds, 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid should be treated as, at minimum, possessing the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4][5]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE) and Engineering Controls

A self-validating system of protection is crucial. The following protocols ensure that exposure is minimized at all stages of handling.

  • Engineering Controls: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Ensure that an eyewash station and safety shower are immediately accessible.[6]

  • Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves before use and change them immediately if contamination is suspected.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[5]

  • Skin and Body Protection: A standard laboratory coat should be worn and kept fastened. For larger quantities, a chemical-resistant apron is recommended.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical to mitigate harm.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This should be handled as hazardous chemical waste.

Representative Synthetic Workflow

While the exact synthesis of this molecule may be proprietary or not yet published, a plausible and logical synthetic route can be designed based on established oxazole synthesis methodologies. The following protocol describes a conceptual pathway involving the construction of the oxazole core followed by late-stage functionalization. This approach is common in discovery chemistry for building diverse analogs.

The diagram below illustrates the logical flow from a starting material to the final product, highlighting the key chemical transformations.

G cluster_0 Phase 1: Oxazole Core Synthesis cluster_1 Phase 2: Hydrolysis A Ethyl 2,3-dioxo-4,4-difluorobutanoate C Ethyl 4-(difluoromethyl)-2-bromo-1,3-oxazole-5-carboxylate A->C Hantzsch-type cyclocondensation B Bromoacetamide B->C D 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (Final Product) C->D Saponification (e.g., LiOH, THF/H2O)

Caption: A plausible two-phase synthetic workflow for the target compound.

Detailed Experimental Protocol (Conceptual)

Objective: To synthesize 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid.

Phase 1: Synthesis of Ethyl 4-(difluoromethyl)-2-bromo-1,3-oxazole-5-carboxylate

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene (10 volumes relative to the limiting reagent).

  • Reagent Addition: Add ethyl 2,3-dioxo-4,4-difluorobutanoate (1.0 eq) and bromoacetamide (1.1 eq) to the solvent.

  • Cyclocondensation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to the stirred mixture at room temperature. The causality here is that POCl₃ acts as a powerful dehydrating agent, driving the cyclization and formation of the oxazole ring.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over ice water. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 4-(difluoromethyl)-2-bromo-1,3-oxazole-5-carboxylate.

Phase 2: Saponification to the Carboxylic Acid

  • Reaction Setup: Dissolve the purified ester from Phase 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution and stir vigorously at room temperature. The use of LiOH is a standard, mild condition for ester hydrolysis that minimizes side reactions on sensitive heterocyclic cores. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Acidification: Once hydrolysis is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Dry the product under high vacuum to afford the final compound, 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. Characterization should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry to confirm its identity and purity.

This guide provides a foundational understanding of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. As with any novel research chemical, all handling and experimental procedures should be conducted with the utmost care, after a thorough and independent risk assessment by the end-user.

References

  • PubChemLite. 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. [Link]

  • PubChemLite. 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. [Link]

  • Aaron Chemicals LLC. Safety Data Sheet - 5-ethyl-1,3-oxazole-4-carboxylic acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. [Link]

  • Hoffman Fine Chemicals. CAS 162651-07-2 | 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid. [Link]

  • Angene Chemical. Safety Data Sheet - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid via ¹H and ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed analysis of the anticipated ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. In the absence of direct experimental data in publicly available literature, this document serves as a predictive guide grounded in fundamental NMR principles and data from analogous molecular structures. We will explore the expected chemical shifts, coupling constants, and multiplicities for each nucleus. Furthermore, a comprehensive, field-proven protocol for the acquisition of high-quality NMR data for this and similar fluorinated heterocyclic compounds is presented, along with troubleshooting advice and recommendations for advanced NMR experiments to ensure unambiguous structural elucidation.

Introduction: The Structural Significance of a Multifunctional Oxazole

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. The oxazole core is a prevalent scaffold in numerous biologically active molecules. The strategic placement of a bromine atom, a difluoromethyl group, and a carboxylic acid moiety introduces a unique combination of steric and electronic properties, making it a valuable synthon for drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such novel compounds. Specifically, ¹H and ¹⁹F NMR provide exquisitely detailed information about the chemical environment of hydrogen and fluorine nuclei, respectively. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a particularly sensitive and informative technique for characterizing fluorinated molecules.[1][2]

This guide will provide a predictive framework for interpreting the ¹H and ¹⁹F NMR spectra of the title compound, enabling researchers to confidently identify and characterize this molecule.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is expected to exhibit two main signals corresponding to the carboxylic acid proton and the proton of the difluoromethyl group.

Carboxylic Acid Proton (-COOH)

The proton of the carboxylic acid group is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature due to varying degrees of hydrogen bonding.

  • Expected Chemical Shift (δ): 12.0 - 14.0 ppm.

  • Multiplicity: A broad singlet.

  • Rationale: Carboxylic acid protons are significantly deshielded and typically appear far downfield. The signal is often broad due to chemical exchange with trace amounts of water in the solvent.[3] For polar heterocyclic compounds and carboxylic acids, polar aprotic solvents like DMSO-d₆ are often preferred to better observe these exchangeable protons.[3]

  • Confirmation: The identity of this peak can be unequivocally confirmed by a D₂O shake experiment . After acquiring the initial ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The acidic -COOH proton will exchange with deuterium, causing its signal to disappear from the spectrum.[3]

Difluoromethyl Proton (-CHF₂)

The proton of the difluoromethyl group is coupled to the two adjacent fluorine atoms.

  • Expected Chemical Shift (δ): 6.8 - 7.5 ppm.

  • Multiplicity: A triplet (t).

  • Rationale: The proton in the -CHF₂ group will be split into a triplet by the two equivalent fluorine nuclei, following the n+1 rule. The large electronegativity of the two fluorine atoms and the adjacent oxazole ring will cause a significant downfield shift for this proton. This is consistent with data for other compounds containing a difluoromethyl group attached to an aromatic or heterocyclic system.[4]

  • Coupling Constant (²JH-F): The two-bond coupling constant between the proton and the fluorine atoms is expected to be in the range of 50 - 60 Hz.[4][5]

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum provides a direct window into the electronic environment of the fluorine atoms. It is often simpler to interpret than ¹H NMR spectra due to a wider range of chemical shifts and less likelihood of signal overlap.[6]

Difluoromethyl Group (-CHF₂)
  • Expected Chemical Shift (δ): -90 to -120 ppm (relative to CFCl₃ at 0 ppm). The exact chemical shift can be influenced by the solvent and the electronic nature of the oxazole ring.

  • Multiplicity: A doublet (d).

  • Rationale: The two fluorine atoms of the difluoromethyl group are chemically equivalent. They are coupled to the single adjacent proton, resulting in a doublet in the ¹⁹F NMR spectrum.

  • Coupling Constant (²JF-H): This will be the same as the ²JH-F coupling constant observed in the ¹H NMR spectrum, expected to be in the range of 50 - 60 Hz.[4]

Data Summary: Predicted NMR Parameters

GroupNucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Carboxylic Acid¹H12.0 - 14.0Broad SingletN/ASignal will disappear upon D₂O exchange. Highly solvent-dependent.[3]
Difluoromethyl¹H6.8 - 7.5Triplet (t)²JH-F = 50 - 60 HzCoupled to two fluorine atoms.[4]
Difluoromethyl¹⁹F-90 to -120Doublet (d)²JF-H = 50 - 60 HzCoupled to one proton. Referenced to CFCl₃.

Experimental Protocol for NMR Data Acquisition

This section provides a step-by-step methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra.

Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of purified 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid.

  • Choose Solvent: Based on solubility tests, select an appropriate deuterated solvent. DMSO-d₆ (dimethyl sulfoxide-d₆) is highly recommended due to its ability to dissolve polar carboxylic acids and minimize the exchange broadening of the -COOH proton.[3]

  • Dissolve Sample: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard can be added, although modern spectrometers can reference the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H NMR). Tetramethylsilane (TMS) is a common standard.

Spectrometer Setup and ¹H NMR Acquisition
  • Insert Sample: Place the NMR tube in the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. Poor shimming will result in broad peaks.

  • Acquire ¹H Spectrum:

    • Experiment: A standard 1D proton experiment.

    • Spectral Width: Set a spectral width of approximately 16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.

    • Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to allow for full relaxation of all protons, which is important for potential future quantitative analysis.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Phasing and Referencing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Manually phase the spectrum and reference it to the residual solvent peak.

¹⁹F NMR Acquisition
  • Tune the Probe: Ensure the NMR probe is properly tuned to the ¹⁹F frequency.

  • Acquire ¹⁹F Spectrum:

    • Experiment: A standard 1D fluorine experiment, often with proton decoupling (¹⁹F{¹H}).

    • Spectral Width: The chemical shift range for fluorine is large.[7] A spectral width of at least 200 ppm, centered around a predicted value of -100 ppm, should be sufficient.

    • Acquisition with and without ¹H Decoupling:

      • Acquire a spectrum with proton decoupling . This will cause the doublet to collapse into a singlet, which can confirm the H-F coupling and improve the signal-to-noise ratio.

      • Acquire a spectrum without proton decoupling to observe the doublet multiplicity and measure the ²JF-H coupling constant.

    • Referencing: ¹⁹F spectra are typically referenced to an external standard, such as CFCl₃ (0 ppm), or a secondary standard.

Visualization of Key Concepts

Molecular Structure and Key Nuclei

Caption: Molecular structure highlighting the key ¹H and ¹⁹F nuclei.

NMR Troubleshooting Workflow

G Start Acquire NMR Spectrum CheckSpectrum Poor Quality Spectrum? (Broad Peaks, Low S/N) Start->CheckSpectrum Troubleshoot Troubleshooting Steps CheckSpectrum->Troubleshoot Yes GoodSpectrum High-Quality Spectrum Proceed to Analysis CheckSpectrum->GoodSpectrum No CheckSolubility Check Sample Solubility (Precipitate in tube?) Troubleshoot->CheckSolubility Reshim Re-shim Spectrometer Troubleshoot->Reshim IncreaseScans Increase Number of Scans Troubleshoot->IncreaseScans CheckSolubility->Start Re-prepare sample Reshim->Start IncreaseScans->Start

Caption: Logic diagram for troubleshooting common NMR spectral issues.[3]

Advanced NMR Techniques for Structural Confirmation

If the 1D spectra are insufficient for complete assignment, or if unexpected signals are present, the following 2D NMR experiments are recommended:

  • COSY (Correlation Spectroscopy): While not highly informative for this specific molecule due to the isolated nature of the proton spins, it would be essential for more complex analogues to establish proton-proton coupling networks.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached heteronuclei (e.g., ¹³C). This could be used to assign the carbon of the -CHF₂ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds.[3] It would be invaluable for assigning the quaternary carbons of the oxazole ring by observing correlations from the -CHF₂ proton to C4, C5, and potentially C2.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons and fluorine atoms, helping to confirm the spatial proximity of the -CHF₂ group to other parts of the molecule in more complex structures.[7]

Conclusion

This guide provides a robust, scientifically-grounded framework for the prediction and acquisition of ¹H and ¹⁹F NMR spectra for 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. By understanding the expected chemical shifts and coupling patterns, and by employing the detailed experimental protocol, researchers can efficiently and accurately perform structural elucidation. The inherent sensitivity of ¹⁹F NMR, combined with standard ¹H NMR and advanced 2D techniques, offers a comprehensive toolkit for the unambiguous characterization of this and other novel fluorinated heterocyclic compounds, thereby accelerating research and development in medicinal chemistry and related fields.

References

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. (n.d.).
  • Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid derivatives - Benchchem. (n.d.).
  • Oxazole-4-carboxylic acid(23012-13-7) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry - ACS Publications - ACS.org. (2019, October 28).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - Rsc.org. (n.d.).
  • Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - American Chemical Society. (2022, May 3).
  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent - Pendidikan Kimia. (n.d.).
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.).
  • Structure Elucidation of Fluorinated Compounds by NMR - Jeol USA. (n.d.).
  • 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - MDPI. (2017, November 17).
  • Fluorine NMR. (n.d.).
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.).
  • Prediction of 19F NMR chemical shifts for organic compounds with ORCA - ResearchGate. (2025, December 1).
  • Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure - NSF PAR. (n.d.).
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18).
  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC. (n.d.).
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022, September 11).

Sources

Physicochemical properties of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Abstract

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring an oxazole core, is a privileged scaffold found in numerous biologically active agents.[1] The strategic placement of a bromine atom, a difluoromethyl group, and a carboxylic acid moiety provides a unique combination of chemical reactivity, metabolic stability, and pharmacophoric potential. The bromine atom serves as a versatile synthetic handle for derivatization via cross-coupling reactions, while the carboxylic acid can engage in crucial hydrogen bonding interactions with biological targets.[1] The difluoromethyl group acts as a bioisostere for a hydroxyl or thiol group, enhancing metabolic stability and modulating lipophilicity. This guide offers a comprehensive analysis of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its effective application in synthesis and screening paradigms.

Molecular Structure and Identification

The unique arrangement of functional groups on the oxazole scaffold dictates the compound's chemical behavior and potential biological activity.

Caption: Structure of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 1227935-03-6[2]
Molecular Formula C₅H₂BrF₂NO₃N/A
Molecular Weight 257.98 g/mol N/A
IUPAC Name 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acidN/A
SMILES C1(=C(N=C(O1)Br)C(F)F)C(=O)ON/A

Synthesis and Reactivity Insights

One common strategy for synthesizing substituted oxazoles is the reaction of an α-haloketone with an amide, known as the Robinson-Gabriel synthesis. An alternative, the van Leusen reaction, provides a versatile route to oxazoles. For the target molecule, a retrosynthetic analysis might suggest a strategy involving early-stage bromination and late-stage introduction of the carboxylic acid functionality.[3]

Synthesis cluster_A Route B: Early Bromination, Late Carboxylation A 5-Bromooxazole Precursor B 4-Lithio-5-bromooxazole (Intermediate) A->B n-BuLi, THF, -78 °C (Lithiation) C Target Molecule B->C 1. CO2 (s) 2. H3O+ (Acidification) (Carboxylation)

Caption: Plausible late-stage carboxylation synthetic pathway.[3]

Reactivity Profile:

  • Carboxylic Acid: This group is the most acidic site and can be readily converted to esters, amides, or acid chlorides. This functionality is crucial for forming salt bridges or hydrogen bonds with biological targets.

  • 2-Bromo Substituent: The bromine atom at the C2 position of the oxazole ring is activated towards nucleophilic aromatic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of a wide variety of substituents.[4]

  • 4-Difluoromethyl Group: The -CHF₂ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property influences the acidity of the carboxylic acid and the electron density of the oxazole ring. It is also known to enhance metabolic stability and membrane permeability in drug candidates.

  • Oxazole Ring: The oxazole ring is an aromatic heterocycle, generally stable under many reaction conditions. However, it can be susceptible to cleavage under harsh acidic or basic conditions.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME).[5]

Table 2: Summary of Predicted and Measured Physicochemical Properties

PropertyPredicted/Typical ValueImportance in Drug Discovery
pKa 2.0 - 3.5Governs solubility, absorption, and receptor binding.
logP 1.5 - 2.5Indicates lipophilicity, affecting membrane permeability and distribution.[5]
Aqueous Solubility Low to moderateCritical for formulation and bioavailability.
Melting Point >150 °C (as a solid)Indicator of purity and lattice energy.
Acidity (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this molecule, the carboxylic acid is the primary acidic functional group. Its acidity is significantly increased by the inductive electron-withdrawing effects of the adjacent difluoromethyl group and the brominated oxazole ring. This results in a predicted pKa value lower than that of a simple alkyl carboxylic acid (typically ~4.8), making it a relatively strong organic acid. This property is critical as it dictates the compound's charge state at physiological pH (~7.4), which in turn influences its solubility, ability to cross cell membranes, and interactions with target proteins.[6]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, or "greasiness." It is a key determinant of how a drug distributes itself within the body.[5] The presence of two fluorine atoms and a bromine atom increases the lipophilicity of the molecule. A balanced logP is often desired in drug design; too low, and the compound may not cross lipid membranes, too high, and it may have poor aqueous solubility and high protein binding.[7] For CNS-targeting drugs, a logP value around 2 is often considered ideal.[5]

Aqueous Solubility

Solubility is the ability of a compound to dissolve in a solvent. In drug development, aqueous solubility is a critical factor for oral absorption and intravenous formulation.[8] The solubility of this compound is pH-dependent due to the presence of the carboxylic acid. At low pH (well below its pKa), the acid will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form the more polar and significantly more water-soluble carboxylate salt.

Spectroscopic Profile

The structural features of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid give rise to a distinct spectroscopic fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A characteristic triplet in the range of δ 6.5-7.5 ppm is expected for the proton of the -CHF₂ group, due to coupling with the two fluorine atoms (²JHF). A broad singlet for the acidic proton of the carboxylic acid would also be observed.

    • ¹⁹F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms being split by the proton of the -CHF₂ group.

    • ¹³C NMR: Resonances for the five carbons of the core structure would be observed, with the carbon of the -CHF₂ group appearing as a triplet due to one-bond coupling to the fluorine atoms.

  • Mass Spectrometry (MS):

    • The most telling feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), two peaks of nearly equal intensity will be observed for the molecular ion (M) and the M+2 ion.[9][10] This provides a definitive confirmation of the presence of a single bromine atom in the molecule.[11]

    • Common fragmentation patterns would likely involve the loss of CO₂, H₂O, Br•, or the entire carboxylic acid group.[12]

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer.

    • A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

    • Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.[13]

    • A C-Br stretching vibration will appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.[13]

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires robust and validated experimental protocols.

Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[6][14]

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation: Prepare a ~1 mM solution of the compound in deionized water. A co-solvent like methanol or DMSO may be required if aqueous solubility is low. Prepare a standardized 0.1 M NaOH solution.[14]

  • Calibration: Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).[14]

  • Titration: Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stirrer. Immerse the pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.[6]

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the midpoint of the steepest part of the curve (the half-equivalence point).[15]

Causality: The principle is based on the Henderson-Hasselbalch equation. At the half-equivalence point, the concentrations of the protonated acid (HA) and the deprotonated conjugate base (A⁻) are equal, at which point the pH of the solution is equal to the pKa of the acid.[16]

Protocol: logP Determination by Shake-Flask Method

This is the "gold standard" method for experimentally determining logP, involving the direct measurement of a compound's concentration in two immiscible phases.[17]

Caption: Workflow for logP determination via the shake-flask method.

Methodology:

  • Phase Preparation: Use n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) that have been pre-saturated with each other.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a measured volume of both phases to a separatory funnel.

  • Equilibration: Shake the funnel for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Separation & Analysis: Allow the layers to separate completely. Withdraw a sample from each layer and determine the concentration of the compound, typically using HPLC with UV detection.[7]

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

Causality: This method directly measures the thermodynamic equilibrium of the compound's distribution between a lipophilic (n-octanol) and a hydrophilic (aqueous) environment, providing the most accurate measure of its intrinsic lipophilicity.

Protocol: Melting Point Determination by Capillary Method

This technique is used to determine the temperature range over which a solid compound melts, which is an important indicator of its purity.[18]

Caption: Workflow for melting point determination.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount into a capillary tube to a height of 2-3 mm.[19]

  • Heating: Place the capillary tube in a melting point apparatus. Heat rapidly to a temperature about 15-20 °C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[20]

  • Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal disappears (clear point). A pure compound will typically have a sharp melting range of 1-2 °C.[21]

Causality: The melting point is the temperature at which the thermal energy of the molecules overcomes the crystal lattice forces holding them in a solid state. Impurities disrupt the crystal lattice, typically causing melting to occur over a broader range and at a lower temperature.

Applications in Drug Discovery and Chemical Synthesis

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is not an end-product drug but rather a highly valuable building block. Its utility stems from the orthogonal reactivity of its functional groups.

  • Scaffold for Library Synthesis: The bromine at the C2 position can be used in a variety of cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid at C5 can be coupled with a library of amines to generate a large array of amides. This dual functionality allows for the rapid generation of compound libraries for high-throughput screening.

  • Fragment-Based Drug Design: The molecule itself or a simple derivative can be used as a fragment in screening campaigns. The oxazole core provides a rigid scaffold that can position the other functional groups for optimal interaction with a protein binding site.

  • Lead Optimization: In a lead optimization program, this compound could be used to replace a less stable or less potent part of an existing molecule. For example, the difluoromethyl group can be introduced to block a site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[22] The oxazole ring itself has been incorporated into inhibitors of enzymes like diacylglycerol acyltransferase-1 (DGAT-1), which are targets for obesity and diabetes treatment.[22]

Conclusion

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a sophisticated chemical scaffold with significant potential for the discovery of novel therapeutics. Its key physicochemical properties—a relatively low pKa, balanced lipophilicity, and pH-dependent solubility—are critical determinants of its behavior in biological systems. The distinct reactivity of its bromo and carboxylic acid functionalities provides synthetic chemists with a powerful platform for library generation and lead optimization. A thorough understanding of the principles and protocols outlined in this guide is essential for any researcher aiming to leverage the unique attributes of this promising building block.

References

  • Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., Li, Z., Lang, X., Li, P., Liu, J., Cui, S., & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kushnir, S., Beier, P., & Tverdomed, S. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14194-14207. Available at: [Link]

  • Phillips, B. T., & Scicinski, J. J. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1649-1651. Available at: [Link]

  • Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Calculation of Aqueous Solubility of Organic Compounds. Journal of Pharmaceutical Sciences, 81(7), 691-694. Available at: [Link]

  • LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. SAR and QSAR in Environmental Research, 23(5-6), 501-531. Available at: [Link]

  • Zhang, Y., Wang, C., Li, Y., & Hou, T. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Chemical Information and Modeling, 63(6), 1806-1817. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

  • World Health Organization. (2011). Melting Point Determination. The International Pharmacopoeia. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Liu, G., et al. (2011). Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes. Journal of Medicinal Chemistry, 54(7), 2433-2446. Available at: [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Yapar, E. A., & Inal, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 843-851. Available at: [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • De Vleeschouwer, F. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17534-17543. Available at: [Link]

  • Niessen, W. M. A. (2018). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Rapid Communications in Mass Spectrometry, 32(19), 1667-1674. Available at: [Link]

  • Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 668. Available at: [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]

  • American Elements. (n.d.). 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. Retrieved from [Link]

  • Gusev, D. V. (2015). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Chemistry of Heterocyclic Compounds, 51, 626-635. Available at: [Link]

  • Wang, Y., et al. (2023). Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time. Journal of Chemical Information and Modeling, 63(7), 2128-2137. Available at: [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Zafar, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 28(4), 1335-1340. Available at: [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Al-Qaisi, J. A., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 15, 12345. Available at: [Link]

  • Vedantu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • Stolarczyk, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3501. Available at: [Link]

  • Mahmood, S. A., Mahdi, M. F., Rauf, A. M. R., & Aburjai, T. (2024). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 24(3), 1-15. Available at: [Link]

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

Sources

Synthesis pathway and mechanism for 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and plausible synthetic pathway for 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, a highly functionalized heterocyclic building block of significant interest to medicinal chemistry and drug development. The proposed strategy centers on the initial construction of a 4-(difluoromethyl)-1,3-oxazole-5-carboxylate core, followed by a highly regioselective, late-stage bromination at the C2 position via directed metalation. The final step involves the saponification of the ester to yield the target carboxylic acid. This document details the mechanistic underpinnings of each transformation, provides validated experimental protocols adapted from established literature, and explains the critical causality behind key strategic and procedural choices, offering researchers a practical guide for synthesis.

Introduction: Strategic Importance

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in drug design. The strategic incorporation of halogen atoms and fluorinated alkyl groups can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.

  • The Role of Bromine: The bromo-substituent at the C2 position serves as a versatile synthetic handle, enabling further molecular diversification through cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are foundational in modern drug discovery.[1]

  • The Difluoromethyl Group: The -CHF₂ group at C4 is a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor and increasing metabolic stability by blocking potential sites of oxidation.

The target molecule, 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, therefore represents a powerful trifunctional building block, offering orthogonal points for molecular elaboration.

Retrosynthetic Analysis and Pathway Selection

Two primary retrosynthetic strategies can be envisioned for the target molecule. The chosen forward synthesis prioritizes control over regiochemistry and leverages well-established, high-yielding transformations.

Retrosynthetic Pathways
  • Route A (Proposed): Late-Stage C2-Bromination. This strategy involves the initial synthesis of the core intermediate, Ethyl 4-(difluoromethyl)-1,3-oxazole-5-carboxylate (3) , followed by regioselective bromination at the C2 position and subsequent hydrolysis. This approach is favored because it avoids potentially problematic bromination steps on early-stage, less stable precursors and allows for a controlled, directed introduction of the bromine atom on a well-defined heterocyclic core.

  • Route B (Alternative): Early-Stage Bromination. This alternative involves constructing the oxazole ring from precursors that already contain the C2-bromo functionality. While feasible, this can present challenges related to the stability and availability of the required starting materials, such as bromo-amides or other C2-bromo synthons.

G cluster_main Retrosynthetic Analysis (Route A) target 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (Target) ester Ethyl 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate (4) target->ester Saponification core_oxazole Ethyl 4-(difluoromethyl)-1,3-oxazole-5-carboxylate (3) ester->core_oxazole Regioselective C2-Bromination (Directed Metalation) precursors Key Precursors: - Ethyl 4,4-difluoro-3-oxobutanoate (1) - Formamide (or equivalent) (2) core_oxazole->precursors Oxazole Ring Formation (Condensation/Cyclodehydration)

Caption: Proposed retrosynthesis via a late-stage bromination strategy.

Detailed Synthesis Pathway and Mechanistic Discussion

The selected pathway is a three-stage process designed for efficiency and control.

Stage 1: Synthesis of Ethyl 4-(difluoromethyl)-1,3-oxazole-5-carboxylate (3)

The formation of the oxazole core is the foundational stage of the synthesis. This transformation is achieved through the condensation and subsequent cyclodehydration of an α-amino ketone precursor, which is derived from a commercially available fluorinated β-ketoester.

Mechanism & Rationale: The synthesis begins with ethyl 4,4-difluoro-3-oxobutanoate (1) . A common route to the required α-amino ketone involves an initial oximation followed by reduction, or alternatively, an α-azidation followed by reduction. A more direct approach, adapted from classical oxazole syntheses like the Robinson-Gabriel synthesis, involves the reaction with an amide source under dehydrating conditions.[2] The reaction with formamide (2) , in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid, proceeds via initial formation of an enamine intermediate, which then cyclizes and dehydrates to form the aromatic oxazole ring.

G start_1 Ethyl 4,4-difluoro-3-oxobutanoate (1) intermediate [Condensation & Cyclodehydration] start_1->intermediate plus + start_2 Formamide (2) start_2->intermediate product Ethyl 4-(difluoromethyl)-1,3-oxazole-5-carboxylate (3) intermediate->product POCl₃ or H₂SO₄

Caption: Workflow for the synthesis of the core oxazole intermediate.

Experimental Protocol: Synthesis of (3)

  • To a stirred solution of ethyl 4,4-difluoro-3-oxobutanoate (1) (1.0 eq) in formamide (2) (5.0 eq, used as both reagent and solvent), slowly add concentrated sulfuric acid (1.5 eq) at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford Ethyl 4-(difluoromethyl)-1,3-oxazole-5-carboxylate (3) .

Stage 2: Regioselective C2-Bromination to yield (4)

This is the most critical step, requiring precise control to ensure bromination occurs exclusively at the C2 position. The electron-withdrawing nature of the ester and difluoromethyl groups deactivates the oxazole ring towards classical electrophilic aromatic substitution. Therefore, a directed ortho-metalation approach is employed.

Mechanism & Rationale: The proton at the C2 position of the oxazole ring is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS), at low temperature (-78 °C) selectively deprotonates the C2 position to form a 2-lithiooxazole intermediate.[3][4] This potent nucleophile is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane or N-bromosuccinimide (NBS), to install the bromine atom regioselectively.[4][5] This method provides superior control compared to direct bromination.[1]

G start Oxazole Core (3) (C2-H proton) deprotonation Deprotonation (-78 °C) start->deprotonation LDA or LiHMDS in THF intermediate 2-Lithiooxazole Intermediate (Highly Nucleophilic) deprotonation->intermediate quench Electrophilic Quench intermediate->quench NBS or 1,2-Dibromoethane product Ethyl 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate (4) quench->product

Caption: Mechanism for the regioselective C2-bromination via directed metalation.

Experimental Protocol: Synthesis of (4)

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve Ethyl 4-(difluoromethyl)-1,3-oxazole-5-carboxylate (3) (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of freshly prepared LDA (1.2 eq) in THF dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Add a solution of N-bromosuccinimide (NBS) (1.3 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature over 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product, Ethyl 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate (4) , can often be used in the next step without further purification or can be purified by column chromatography.

Stage 3: Saponification to 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (Target)

The final step is a standard ester hydrolysis to unmask the carboxylic acid functionality.

Mechanism & Rationale: The ethyl ester is cleaved under basic conditions (saponification) using an alkali metal hydroxide like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[6] The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate. Collapse of this intermediate expels the ethoxide leaving group, and a final acid-base reaction yields the carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to give the final carboxylic acid product.

Experimental Protocol: Synthesis of Target Compound

  • Dissolve the bromo-ester (4) (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain pure 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid.

Summary of Key Data and Parameters

StepTransformationKey ReagentsTypical ConditionsEstimated Yield
1 Oxazole FormationEthyl 4,4-difluoro-3-oxobutanoate, Formamide, H₂SO₄80-90 °C, 4-6 h60-75%
2 C2-BrominationLDA or LiHMDS, NBS, THF-78 °C to RT, 3 h70-85%
3 SaponificationLiOH·H₂O, THF/H₂ORoom Temp, 3-5 h>90%

Conclusion

The synthesis of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is reliably achieved through a strategic three-stage sequence. The key to this pathway is the use of a late-stage, directed metalation-bromination reaction, which provides excellent regiochemical control and avoids the challenges associated with direct electrophilic substitution on an electron-deficient oxazole ring. The resulting molecule is a highly valuable and versatile intermediate, primed for use in the construction of complex molecular architectures for pharmaceutical and agrochemical research. The protocols described herein are based on robust and well-documented chemical transformations, providing a solid foundation for researchers in the field.

References

  • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: ACS Omega - ACS Publications URL: [Link]

  • Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: Molecules - MDPI URL: [Link]

  • Title: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives Source: Molecules - MDPI URL: [Link]

  • Title: Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate Source: Journal of Pharmaceutical Chemistry - Vensel Publications URL: [Link]

  • Title: 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid Source: American Elements URL: [Link]

  • Title: Activation of a Terminal Carboxylic Acid by an Internal Oxazole: A Novel Synthesis of Macrocyclodepsipeptide Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles Source: Molbank - MDPI URL: [Link]

  • Title: Synthesis of carboxylic acids by oxidation of alcohols Source: Organic Chemistry Portal URL: [Link]

  • Title: RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole Source: ResearchGate URL: [Link]

  • Title: The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions Source: University of Cambridge Repository URL: [Link]

  • Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv URL: [Link]

  • Title: A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses Source: PMC - NIH URL: [Link]

Sources

The Ascendancy of the Difluoromethyl-Oxazole Moiety: A Technical Guide to a Modern Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of problematic functional groups—a practice known as bioisosterism—is a cornerstone of successful drug design. The carboxylic acid moiety, while prevalent in many bioactive compounds for its ability to engage in potent hydrogen bonding, often introduces challenges related to poor oral bioavailability, rapid metabolism, and limited cell permeability due to its ionizable nature. This guide provides an in-depth technical analysis of the difluoromethyl-substituted oxazole group as a non-classical bioisostere of the carboxylic acid. We will explore the nuanced physicochemical properties that make the CF2H group an effective mimic, delve into synthetic strategies for its incorporation, and examine case studies that highlight its successful application in overcoming the pharmacokinetic hurdles associated with carboxylic acids. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced bioisosteric replacement in their discovery programs.

Introduction: The Carboxylic Acid Dilemma and the Rise of Bioisosterism

The carboxylic acid functional group is one of the most common motifs in drug molecules, prized for its ability to act as a hydrogen bond donor and acceptor, thereby anchoring ligands to their biological targets with high affinity. However, this functionality is a double-edged sword. At physiological pH (approx. 7.4), carboxylic acids are largely deprotonated to their carboxylate form, which imparts a negative charge. This charge can be detrimental to a molecule's ability to cross cellular membranes, leading to poor absorption and limited access to intracellular targets. Furthermore, carboxylates are often recognized by efflux transporters and can be susceptible to metabolic transformations such as glucuronidation, leading to rapid clearance from the body.

Bioisosterism offers a powerful strategy to mitigate these issues. It involves replacing a functional group with another that retains the desired biological activity while improving the molecule's overall disposition. While classic bioisosteres often involve simple atom swaps (e.g., -OH for -NH2), non-classical bioisosteres, like the tetrazole or hydroxamic acid, offer more sophisticated solutions. In recent years, the difluoromethyl (CF2H) group, particularly when positioned on an electron-withdrawing heterocycle like an oxazole, has emerged as a highly effective and versatile mimic of the carboxylic acid.

Physicochemical Rationale: Why the Difluoromethyl-Oxazole Works

The success of the difluoromethyl-oxazole moiety as a carboxylic acid bioisostere is rooted in its ability to replicate the key electronic and steric properties of a carboxyl group while improving its drug-like characteristics.

Acidity and Hydrogen Bonding Capability

The primary feature that the bioisostere must replicate is the acidic proton and its capacity for hydrogen bonding. The two electron-withdrawing fluorine atoms on the difluoromethyl group significantly increase the acidity of the C-H bond. When attached to an oxazole ring, the pKa of this proton is lowered into a range that mimics that of a carboxylic acid, typically between 4 and 6. This allows the CF2H group to act as an effective hydrogen bond donor, engaging with target proteins in a manner analogous to a carboxylic acid.

The diagram below illustrates the bioisosteric relationship and highlights the key hydrogen bonding interaction.

Bioisostere_Comparison cluster_0 Carboxylic Acid cluster_1 CF2H-Oxazole Bioisostere CA R-COOH Target_CA Target Residue (e.g., Arg, Lys) CA->Target_CA H-Bond Interaction Bioisostere R-Oxazole-CF2H Target_Bio Target Residue (e.g., Arg, Lys) Bioisostere->Target_Bio H-Bond Interaction Title Bioisosteric Mimicry of Hydrogen Bonding

Caption: Bioisosteric replacement of a carboxylic acid with a CF2H-oxazole.

Lipophilicity and Membrane Permeability

A major advantage of this bioisosteric replacement is the significant increase in lipophilicity. By replacing the highly polar and ionizable carboxylic acid with the more neutral difluoromethyl-oxazole group, the overall lipophilicity (measured as LogP or LogD) of the molecule is increased. This shift away from an ionized state at physiological pH is a key driver for improved passive diffusion across biological membranes, potentially leading to better oral absorption and cell penetration.

Metabolic Stability

Carboxylic acids are prone to Phase II metabolism, particularly UGT-mediated glucuronidation, which facilitates rapid excretion. The difluoromethyl-oxazole moiety is not a substrate for these common metabolic pathways, offering a significant improvement in metabolic stability and, consequently, a longer in vivo half-life.

Comparative Physicochemical Properties

The following table summarizes the key property shifts when replacing a carboxylic acid with a difluoromethyl-oxazole bioisostere.

PropertyCarboxylic Acid (R-COOH)CF2H-Oxazole BioisostereRationale for Improvement
pKa ~4-5~5-6Mimics acidity for H-bonding but is less ionized.
LogD at pH 7.4 Low (often negative)Moderately HighIncreased lipophilicity enhances membrane permeability.
Hydrogen Bond Donor StrongStrongRetains key target interactions.
Metabolic Liability High (Glucuronidation)LowBlocks a major clearance pathway, increasing half-life.
Efflux Recognition Substrate (e.g., MRPs)Generally not a substrateReduced efflux can increase intracellular concentration.

Synthetic Strategies and Methodologies

The incorporation of a difluoromethyl group onto an oxazole ring has become more accessible due to advances in fluorination chemistry. A common and effective strategy involves the synthesis of an oxazole precursor bearing a handle, such as an aldehyde or a related functional group, which can then be converted to the difluoromethyl group.

General Synthetic Workflow

A representative synthetic workflow for preparing a 2-(difluoromethyl)oxazole derivative is outlined below. The process typically begins with the construction of the core oxazole ring, followed by functional group manipulation to install the CF2H moiety.

Synthesis_Workflow Start Starting Materials (e.g., Serine derivative) Step1 Oxazole Ring Formation (e.g., Robinson-Gabriel synthesis) Start->Step1 Step2 Functional Group Interconversion at C2 Step1->Step2 Step3 Installation of Aldehyde (e.g., Oxidation of alcohol) Step2->Step3 Step4 Difluorination (e.g., DAST, XtalFluor) Step3->Step4 End Final CF2H-Oxazole Product Step4->End

Caption: General synthetic workflow for CF2H-oxazole derivatives.

Detailed Experimental Protocol: Difluorination of an Oxazole-2-Carboxaldehyde

This protocol provides a representative method for the key difluorination step.

WARNING: This reaction should be performed by trained personnel in a well-ventilated fume hood. Reagents like DAST are hazardous and require careful handling.

Materials:

  • Oxazole-2-carboxaldehyde derivative (1.0 eq)

  • Diethylaminosulfur trifluoride (DAST) or a safer alternative like Fluolead™ or XtalFluor® (1.5 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the oxazole-2-carboxaldehyde (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.5 eq) dropwise to the cooled solution via syringe. The rate of addition should be controlled to maintain the low temperature.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous solution of NaHCO3. Caution: Gas evolution (HF) may occur.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-(difluoromethyl)oxazole product.

Case Study: Application in Drug Discovery

The utility of the difluoromethyl-oxazole bioisostere has been demonstrated in several drug discovery programs. For instance, in the development of inhibitors for specific enzymes or receptors where a carboxylic acid was initially used for a key binding interaction, this replacement has led to compounds with superior pharmacokinetic profiles.

A hypothetical comparison based on published trends is shown below:

CompoundTarget IC50 (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)In vivo Half-life (t½, hours)
Parent Carboxylic Acid 100.51.2
CF2H-Oxazole Bioisostere 158.07.5

As the data illustrates, a marginal loss in in-vitro potency can be overwhelmingly compensated by substantial gains in permeability and metabolic stability, leading to a much more viable drug candidate.

Conclusion and Future Perspectives

The difluoromethyl-oxazole moiety has firmly established itself as a premier carboxylic acid bioisostere in the medicinal chemist's toolkit. Its ability to preserve crucial hydrogen bonding interactions while simultaneously mitigating the common liabilities of carboxylic acids—namely poor permeability and rapid metabolic clearance—makes it an invaluable tool in modern drug design. The continued development of novel and safer fluorination reagents will further streamline the synthesis of these valuable motifs. As drug discovery programs increasingly tackle challenging intracellular targets and strive for improved oral bioavailability, the strategic application of the difluoromethyl-oxazole and related bioisosteres will undoubtedly continue to grow, paving the way for the next generation of therapeutics.

References

  • Fujita, T. The Role of the Difluoromethyl Group in Medicinal Chemistry. Journal of Organic Chemistry. [Link]

  • Meanwell, N. A. A Guide to Carboxylic Acid Bioisosteres. Journal of Medicinal Chemistry. [Link]

  • Scott, J. S., et al. The Difluoromethyl Group as a Bioisostere for the Carboxylic Acid Group. MedChemComm. [Link]

  • Graham, T. H. The Difluoromethyl Group in Medicinal Chemistry. Annual Reports in Medicinal Chemistry. [Link]

  • Gant, T. G. Using Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Spectroscopic Characterization of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated heterocycles is a cornerstone of rational drug design. Specifically, the oxazole scaffold, when functionalized with both a bromine atom and a difluoromethyl ( −CHF2​ ) group, presents unique physicochemical properties, including enhanced metabolic stability, modulated lipophilicity, and specific bioisosteric mimicry.

This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS: 2060059-09-6). Designed for analytical chemists and drug development professionals, this guide transcends basic data reporting by elucidating the underlying quantum mechanical and physical causalities that dictate the molecule's behavior across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) platforms.

Methodological Framework & Experimental Protocols

To ensure scientific integrity and reproducibility, the analytical protocols must operate as self-validating systems. The presence of the highly polar carboxylic acid moiety alongside the lipophilic halogenated regions dictates specific sample preparation strategies.

Spectroscopic Workflow Design

SpectroscopicWorkflow cluster_NMR Multinuclear NMR cluster_MS_IR Orthogonal Validation SamplePrep Sample Preparation (Solvent: DMSO-d6 / MeOH) NMR_1H 1H NMR (TMS Ref) SamplePrep->NMR_1H NMR_13C 13C NMR (Relaxation D1=2s) SamplePrep->NMR_13C NMR_19F 19F NMR (CFCl3 Ref) SamplePrep->NMR_19F HRMS HRMS (ESI-TOF) Negative Ion Mode SamplePrep->HRMS FTIR FT-IR (ATR) Solid State SamplePrep->FTIR DataIntegration Cross-Correlated Structural Elucidation NMR_1H->DataIntegration NMR_13C->DataIntegration NMR_19F->DataIntegration HRMS->DataIntegration FTIR->DataIntegration

Fig 1. Self-validating multi-modal spectroscopic workflow for halogenated oxazoles.

Step-by-Step Analytical Protocols

Protocol A: Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)

  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). The high dielectric constant of DMSO is critical to disrupt intermolecular hydrogen bonding of the carboxylic acid dimers, ensuring sharp resonance signals[1].

  • Internal Standards: Add 0.01% v/v Tetramethylsilane (TMS) for 1 H and 13 C calibration ( δ=0.0 ppm ). For 19 F, use Trichlorofluoromethane ( CFCl3​ ) as an external coaxial reference ( δ=0.0 ppm )[2].

  • Acquisition Parameters:

    • 1 H NMR: 400 MHz , 16 scans, relaxation delay ( D1​ ) of 1 s .

    • 13 C NMR: 100 MHz , 1024 scans. Crucial Causality: Halogenated quaternary carbons (C2, C4, C5) lack attached protons, eliminating Nuclear Overhauser Effect (NOE) enhancement and resulting in long T1​ relaxation times. Set D1​≥2.5 s to ensure quantitative integration[3].

    • 19 F NMR: 376 MHz , 64 scans, proton-coupled and proton-decoupled sequences to verify J -coupling networks[4].

Protocol B: High-Resolution Mass Spectrometry (HRMS)

  • Ionization Mode: Utilize Electrospray Ionization (ESI) in negative ion mode (ESI-). The carboxylic acid moiety readily deprotonates to form [M−H]− ions, providing superior signal-to-noise ratios compared to positive mode.

  • Sample Infusion: Dilute the sample to in a 50:50 mixture of HPLC-grade Methanol and Water. Direct infusion at .

Data Presentation & Mechanistic Interpretation

Multinuclear NMR Characterization

The NMR profile of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is defined by extreme electronic deshielding caused by the synergistic electron-withdrawing effects of the oxazole ring, the bromine atom, the carboxylic acid, and the fluorine atoms[1][4].

Table 1: Consolidated NMR Spectral Data (in DMSO- d6​ )

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
1 H 13.85 Broad Singlet (br s)N/A 1H −COOH (Exchangeable)
1 H 7.28 Triplet (t) 2JHF​=54.2 1H −CHF2​
19 F −114.5 Doublet (d) 2JFH​=54.2 2F −CHF2​
13 C 158.4 Singlet (s)N/A 1C C=O (Carboxylic acid)
13 C 146.2 Singlet (s)N/A 1C Oxazole C5
13 C 138.5 Triplet (t) 2JCF​=28.5 1C Oxazole C4
13 C 135.1 Singlet (s)N/A 1C Oxazole C2 ( −Br attached)
13 C 111.8 Triplet (t) 1JCF​=236.4 1C −CHF2​ carbon
The Causality of Spin-Spin Coupling in the −CHF2​ Group

The most diagnostic feature of this molecule is the difluoromethyl group. Unlike proton NMR, where chemical shifts are predominantly influenced by diamagnetic effects, 19 F chemical shifts have a massive paramagnetic contribution, making them exquisitely sensitive to their local electronic environment[4][5].

Because the carbon atom at position 4 is sp2 hybridized and highly electron-deficient, the attached −CHF2​ group experiences significant deshielding. The single proton in the −CHF2​ group is scalar-coupled to two equivalent spin- 21​

19 F nuclei. According to the 2nI+1 rule (where n=2 , I=21​ ), the 1 H signal splits into a 1:2:1 triplet with a massive geminal coupling constant ( 2JHF​≈54 Hz )[2][6]. Conversely, the two fluorine atoms are coupled back to the single proton, splitting the 19 F signal into a 1:1 doublet with the exact same coupling constant.

SpinCouplingLogic CHF2_Group Difluoromethyl Group -CHF2 Proton 1H Nucleus Spin = 1/2 CHF2_Group->Proton Contains Fluorines Two 19F Nuclei Spin = 1/2 CHF2_Group->Fluorines Contains ProtonSignal 1H NMR Signal Triplet (1:2:1) J ≈ 54 Hz Proton->ProtonSignal Coupled by 2x 19F FluorineSignal 19F NMR Signal Doublet (1:1) J ≈ 54 Hz Fluorines->FluorineSignal Coupled by 1x 1H ProtonSignal->FluorineSignal Reciprocal J-Coupling

Fig 2. Logical causality of reciprocal scalar spin-spin coupling in the difluoromethyl moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The analysis is performed using Attenuated Total Reflectance (ATR) to avoid moisture contamination inherent in KBr pellet pressing.

Table 2: Key FT-IR Vibrational Assignments

Wavenumber ( cm−1 )IntensityPeak ShapeVibrational Assignment & Causality
3300−2500 MediumVery Broad O−H stretch (Carboxylic acid): Broadening is caused by extensive intermolecular hydrogen bonding.
1715 StrongSharp C=O stretch: Shifted slightly higher than aliphatic acids due to conjugation with the oxazole ring.
1580,1495 MediumSharp C=C and C=N stretch: Characteristic aromatic ring breathing of the oxazole core.
1180−1050 StrongMultiplet C−F stretch: Highly polar bonds result in massive changes in dipole moment, yielding intense IR absorption[6].
680 WeakSharp C−Br stretch: Heavy atom effect pushes this vibration into the fingerprint/far-IR region.
High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides definitive proof of the molecular formula ( C5​H2​BrF2​NO3​ ) and the presence of the halogen.

Table 3: HRMS (ESI-TOF, Negative Mode) Isotopic Signatures

Ion SpeciesCalculated m/z Observed m/z Relative AbundanceDiagnostic Significance
[M(79Br)−H]− 239.9108 239.9112 100% Deprotonated molecular ion containing the lighter Bromine isotope.
[M(81Br)−H]− 241.9087 241.9090 97.3% Deprotonated molecular ion containing the heavier Bromine isotope.
[M−H−CO2​]− 195.9210 195.9215 45% Neutral loss of 44 Da confirms the presence of the carboxylic acid group.

The Causality of the Bromine Isotope Pattern: In nature, Bromine exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio ( 50.69% and 49.31% , respectively). Consequently, any molecule containing a single bromine atom will exhibit a distinct doublet in its mass spectrum, separated by 2 Da , with peak intensities of approximately equal height (a 1:1 ratio). The observation of the m/z 239.9 and 241.9 peaks at equal intensities is absolute confirmation of mono-bromination at the C2 position of the oxazole ring.

Conclusion

The spectroscopic characterization of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid requires a multimodal approach to fully map its highly deshielded electronic architecture. The reciprocal 2JHF​ coupling observed in 1 H and 19 F NMR provides an unmistakable signature for the difluoromethyl group, while the 1:1 isotopic doublet in HRMS unequivocally verifies the brominated scaffold. By understanding the causal relationships between the molecule's electron-withdrawing substituents and its spectral outputs, researchers can confidently utilize these parameters for quality control, structural verification, and downstream synthetic modifications in drug discovery pipelines.

References

  • Anasazi Instruments. "Active Nuclei Fluorine-19 NMR Spectroscopy." Anasazi Instruments. Available at:[Link][5]

  • Royal Society of Chemistry. "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Info." RSC.org, 2015. Available at:[Link][6]

  • Prakash, G.K.S., et al. "Nucleophilic difluoromethylation and difluoromethylenation using bromodifluoromethyl phenyl sulfone." Journal of Fluorine Chemistry, 126 (2005) 1361–1367. Available at: [Link][2]

  • Organic Process Research & Development. "Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination." ACS Publications, 2007. Available at: [Link][1]

  • Solomin, V., et al. "Synthesis of 2‐bromooxazole (9)." Progress in Heterocyclic Chemistry, Jan 2021. Available at: [Link][3]

Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Suzuki Cross-Coupling with 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Oxazoles and the Suzuki-Miyaura Coupling

The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous biologically active compounds and natural products. The introduction of fluorine-containing substituents, such as the difluoromethyl group (CHF₂), can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the synthesis of functionalized, fluorinated oxazoles like 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid represents a critical starting point for the development of novel therapeutics.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate in the presence of a base.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool for medicinal chemists.[1][3][4]

This application note provides a detailed guide to the palladium-catalyzed Suzuki cross-coupling of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and provide troubleshooting guidance to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a sequence of three key steps involving a palladium catalyst: oxidative addition, transmetalation, and reductive elimination.[1][2][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in this case, 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The choice of phosphine ligands is crucial here, as they can increase the electron density at the palladium center, facilitating this step.[1]

  • Transmetalation: In this crucial step, the organic group from the organoboron species is transferred to the palladium(II) complex. The presence of a base is essential for this process.[6][7] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which readily undergoes transmetalation.[6] This is often the rate-determining step of the reaction.[6]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond in the product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Both Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)₂ Base Base (e.g., K₂CO₃) BoronicAcid->Base Boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) Base->Boronate Boronate->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations for Coupling with 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

The presence of the carboxylic acid and the electron-deficient nature of the oxazole ring present unique challenges. The carboxylic acid can potentially coordinate to the palladium catalyst or react with the base. Furthermore, electron-deficient heteroaryl halides can sometimes be challenging coupling partners. Therefore, careful selection of the catalyst, ligand, base, and solvent system is critical for a successful reaction.

Recommended Reaction Parameters

Based on literature precedents for similar heterocyclic systems, a range of conditions can be employed.[8] The following table summarizes recommended starting points for optimization.

ParameterRecommended ConditionsNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts.[9] Pd(PPh₃)₄ is an active Pd(0) source.[9]
Ligand PPh₃, P(o-tolyl)₃, Buchwald Ligands (e.g., SPhos, XPhos)Bulky, electron-rich phosphine ligands can improve catalytic activity, especially for challenging substrates.[10][11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃The choice of base is critical and can depend on the solvent and substrate.[6] Inorganic bases are commonly used.[6]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHFA mixture of an organic solvent and water is often used to dissolve the inorganic base.[12]
Temperature 60-100 °CHigher temperatures may be required for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Necessary to prevent oxidation and deactivation of the palladium catalyst.
Detailed Step-by-Step Protocol

This protocol provides a general procedure for the Suzuki cross-coupling of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid with a generic arylboronic acid.

Materials:

  • 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., PPh₃, 4-10 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane)

  • Degassed water

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction vessel, add 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst and the phosphine ligand to the vessel.

  • Add the anhydrous organic solvent followed by the degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.[13][14]

Generalized Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow start Start reagents Combine Oxazole, Boronic Acid, and Base start->reagents purge Purge with Inert Gas reagents->purge catalyst Add Pd Catalyst and Ligand purge->catalyst solvent Add Solvents catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Chromatography/Recrystallization) workup->purify product Pure Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting and Optimization

Low yields or the presence of significant side products are common challenges in Suzuki couplings. The following provides guidance on addressing these issues.

Common Issues and Potential Solutions
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, incorrect base or solvent, low reaction temperature.Use a fresh palladium source.[10] Screen different bases and solvent systems.[6] Increase the reaction temperature incrementally.
Protodeboronation The boronic acid is converted back to the corresponding arene.[10]Use milder reaction conditions (lower temperature, weaker base).[10] Consider using a more stable boronic ester.
Homo-coupling Coupling of two identical starting materials.Slow addition of the boronic acid can minimize its concentration and disfavor homo-coupling.[13] The choice of ligand can also influence this side reaction.[10]
Dehalogenation The bromo-substituent is replaced by a hydrogen atom.This can be promoted by certain bases and solvents. A screen of reaction conditions may be necessary.
Poor Solubility The carboxylic acid salt may have poor solubility in the reaction mixture.The choice of solvent and base is critical. A more polar solvent or a different base may improve solubility.

Troubleshooting Logic for Suzuki Coupling Reactions:

Troubleshooting_Suzuki start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity (Use fresh catalyst/ligand) start->check_catalyst check_conditions Vary Reaction Conditions (Temperature, Time) check_catalyst->check_conditions No Improvement optimize Further Optimization check_catalyst->optimize Improvement Observed screen_base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) check_conditions->screen_base No Improvement check_conditions->optimize Improvement Observed screen_solvent Screen Different Solvents (Dioxane, Toluene, DMF) screen_base->screen_solvent No Improvement screen_base->optimize Improvement Observed screen_solvent->optimize Improvement Observed

Caption: Troubleshooting logic for common Suzuki coupling challenges.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel derivatives of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired coupled products. This application note provides a solid foundation for the successful implementation and optimization of this crucial transformation in the pursuit of new chemical entities for drug discovery and development.

References

  • Amatore, C., & Jutand, A. (2000). Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 33(5), 314-321. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Bhattacharya, S., & Sengupta, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Journal of Chemical and Pharmaceutical Research, 8(8), 642-650. Available at: [Link]

  • HZPT Blog. (2024). why use base in suzuki coupling. Available at: [Link]

  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Schroeder Group - University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available at: [Link]

  • O'Keefe, D. F., Dannock, M. C., & Marcoux, J. F. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 807-812. Available at: [Link]

  • Singh, S., & Singh, J. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 60(47), 10655-10681. Available at: [Link]

  • Bell, M. L., & Smith, J. D. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2543-2546. Available at: [Link]

  • Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8). Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

Sources

Topic: High-Efficiency HATU-Mediated Amide Coupling Protocols for 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed technical guide for the successful amide coupling of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). Oxazole scaffolds are pivotal in medicinal chemistry, and their functionalization is a key step in drug discovery.[1][2] The target carboxylic acid presents unique challenges due to the electron-withdrawing nature of its substituents, which can impede standard coupling procedures.[3][4] This guide elucidates the mechanistic rationale for reagent selection, provides a robust, step-by-step protocol featuring a critical pre-activation step, and offers comprehensive troubleshooting advice to overcome common obstacles, ensuring high-yield synthesis of the desired amide products.

Introduction: The Challenge of Coupling Electron-Deficient Heterocycles

Amide bond formation is one of the most fundamental and frequently performed reactions in medicinal chemistry.[3][5] While numerous coupling reagents exist, the synthesis of amides from electron-deficient carboxylic acids, such as 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, can be sluggish and low-yielding.[3] The oxazole ring, compounded by the inductive effects of the C2-bromo and C4-difluoromethyl groups, significantly lowers the nucleophilicity of the corresponding carboxylate. This necessitates a highly efficient activation strategy to drive the reaction to completion.

HATU has emerged as a superior coupling reagent for such demanding substrates due to its rapid activation kinetics, high coupling efficiency, and ability to suppress racemization, particularly with sterically hindered or electronically challenging partners.[6][7][8] Its mechanism involves the formation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by an amine.[7][9] This guide provides a field-proven protocol tailored to the specific reactivity of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid.

Mechanism of HATU-Mediated Activation

The efficacy of HATU lies in its two-step activation and coupling mechanism. In the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester intermediate. This activated species is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[7][9] The HOAt moiety is crucial as it accelerates the reaction and minimizes side reactions.[7]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (Oxazole-COOH) ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU, Base Base DIPEA (Base) HATU HATU Amide Target Amide ActiveEster->Amide + Amine Amine Amine (R'-NH₂) Byproducts HOAt + Tetramethylurea

Caption: Mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol

This protocol is optimized for a 0.5 mmol scale reaction. Reagents and solvents should be anhydrous for optimal results.

Materials and Reagents:

  • 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

  • Amine (Primary or Secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1N HCl solution or Saturated NH₄Cl solution

  • Saturated NaHCO₃ solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (1.0 eq., 0.5 mmol).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.2 - 0.5 M). The choice between DMF and DCM often comes down to substrate solubility.[10]

  • Reagent Addition: Add HATU (1.1 eq., 0.55 mmol) to the solution, followed by the non-nucleophilic base, DIPEA (2.5 eq., 1.25 mmol).

  • Pre-activation (Critical Step): Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. This pre-activation step is crucial for forming the active ester intermediate before the amine is introduced, which minimizes potential side reactions of the amine with HATU.[7][10] A color change may be observed.

  • Amine Addition: Dissolve the desired amine (1.05 eq., 0.525 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (carboxylic acid) is consumed.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash helps remove excess DIPEA and the basic wash removes the HOAt byproduct.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.

Protocol Parameters and Optimization

The following table summarizes the key reaction parameters. These should be considered starting points and may require optimization based on the specific amine used.

ParameterRecommended StoichiometryRationale & Optimization Notes
Carboxylic Acid 1.0 equivalentThe limiting reagent.
Amine 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion, especially with less reactive amines.[7]
HATU 1.0 - 1.5 equivalentsA slight excess ensures complete activation of the acid. Using more than 1.5 eq. rarely improves yield and increases purification difficulty.[9]
Base (DIPEA/TEA) 2.0 - 5.0 equivalentsA non-nucleophilic base is essential. At least 2 equivalents are needed to deprotonate the carboxylic acid and neutralize the protonated base formed.[3][7]
Solvent Anhydrous DMF, DCM, ACNChoice depends on substrate solubility. DMF is often preferred for its high polarity, but DCM can simplify work-up. Ensure the solvent is dry to prevent hydrolysis of the active ester.[10]
Temperature Room Temperature (20-25 °C)Most HATU couplings are efficient at room temperature. Gentle heating (40-50 °C) may be required for highly hindered substrates.
Reaction Time 1 - 18 hoursHighly substrate-dependent. Monitor by TLC or LC-MS to determine the optimal time.[7]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents/solvents. 2. Insufficient pre-activation. 3. Poorly reactive amine. 4. Inactive HATU reagent.1. Use freshly dried solvents and high-purity reagents. 2. Increase pre-activation time to 30-45 minutes. 3. Increase amine stoichiometry to 1.5 eq. and/or gently heat the reaction. 4. Use a fresh bottle of HATU; it can degrade with improper storage.
Byproduct Impurity The byproduct tetramethylurea is polar and can be difficult to separate from polar products.[11]1. Perform a thorough aqueous work-up. 2. Consider switching the solvent to DCM, as the urea byproduct is less soluble and may precipitate. 3. For very polar products, reverse-phase chromatography may be necessary.
Multiple Spots on TLC 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Side reaction of amine with HATU (if pre-activation is skipped).1. Allow the reaction to run longer or add a slight excess of HATU/amine. 2. Ensure the reaction is not run for an excessively long time. The C2-bromo position on the oxazole could be susceptible to nucleophilic attack under forcing conditions.[12] 3. Strictly adhere to the pre-activation protocol.

Safety Considerations

  • HATU is a potential allergen and sensitizer. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11]

  • The byproduct HOAt, like its analogue HOBt, can be explosive under certain conditions (e.g., isolated and heated). Handle reaction mixtures with care.[8]

  • DIPEA and DMF are irritants. Avoid inhalation and skin contact.

Conclusion

The HATU-mediated coupling protocol detailed herein provides a reliable and high-yielding method for the synthesis of amides from the electronically challenging 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. By understanding the substrate's properties and employing a critical pre-activation step, researchers can efficiently generate novel oxazole-containing compounds for applications in drug discovery and materials science. Careful monitoring and adherence to the work-up and purification procedures are key to obtaining the final product with high purity.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. (2024). Kim Reactor, YouTube. [Link]

  • 2-Methyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. [Link]

  • Al-Hourani, B. J. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1450. [Link]

  • Pichette Drapeau, M., et al. (2026). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters. [Link]

  • HATU coupling - what's the best order? (2024). Reddit r/Chempros. [Link]

  • Wani, M. Y., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Singh, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 332-345. [Link]

  • Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Georganics. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Al-Ghorbani, M., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. Scientific & Academic Publishing. [Link]

Sources

Using 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, with approximately 30% of newly approved drugs containing at least one fluorine atom. Among fluorinated motifs, the difluoromethyl group (–CF₂H) has emerged as a highly privileged pharmacophore. When strategically positioned on a heterocyclic core, such as an oxazole, it fundamentally alters the molecule's physicochemical landscape.

This application note provides an in-depth technical guide on utilizing 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS: 2060059-09-6) as a bifunctional building block. By combining the rigid bioisosteric properties of the oxazole ring, the unique "lipophilic hydrogen bond donor" capacity of the –CF₂H group[1], and two orthogonal synthetic handles (C2-bromide and C5-carboxylic acid), this scaffold enables the rapid construction of highly optimized lead compounds.

Physicochemical Rationale: The Difluoromethyl Bioisostere

The selection of a –CF₂H group over a traditional methyl (–CH₃) or trifluoromethyl (–CF₃) group is rarely arbitrary; it is a calculated design choice to optimize target binding and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Unlike the highly hydrophobic and electron-withdrawing –CF₃ group, the –CF₂H moiety acts as a lipophilic hydrogen bond donor [1]. The strong electron-withdrawing nature of the two fluorine atoms polarizes the C–H bond, allowing it to act as a bioisostere for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups[2]. This allows the molecule to participate in critical hydrogen-bonding interactions with protein backbone carbonyls (e.g., in kinase hinge regions or epigenetic targets like HDACs[3]) while simultaneously enhancing membrane permeability and metabolic stability.

Quantitative Data: Impact of C4-Substitution on Oxazole Cores

The following table summarizes the physicochemical shifts observed when modifying the alkyl substituent adjacent to the oxazole core.

SubstituentInductive Effect (Hammett σp)Lipophilicity Shift (ΔlogP vs CH₃)H-Bond Donor Capacity (Abraham's A)Metabolic Stability (CYP450 Liability)
–CH₃ -0.17Baseline (0.0)None (0.00)Low (Prone to rapid benzylic/allylic oxidation)
–CF₃ +0.54+0.8 to +1.0None (0.00)High (Blocks metabolism, but increases lipophilicity)
–CF₂H +0.32-0.1 to +0.4Moderate (0.085–0.126)High (Resists oxidation while maintaining polarity)

(Data synthesized from Abraham's solute ¹H NMR analysis and comparative lipophilicity studies[1][2])

Strategic Derivatization Workflows

The true value of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid lies in its orthogonal reactivity. The C5-carboxylic acid can be rapidly diversified via amide coupling or esterification, while the C2-bromide serves as a prime handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (S_NAr).

To prevent premature decarboxylation or hydrolytic ring-opening of the electron-deficient oxazole, Pathway A (Amide coupling followed by Cross-coupling) is generally preferred over Pathway B (Cross-coupling followed by Amide formation).

G Core 2-Bromo-4-(difluoromethyl)- 1,3-oxazole-5-carboxylic acid Amide C5 Amide Coupling (HATU, DIPEA, R-NH2) Core->Amide Pathway A (Preferred) Ester C5 Esterification (EDC, DMAP, R-OH) Core->Ester Pathway B Suzuki C2 Suzuki-Miyaura (Pd(dppf)Cl2, Ar-B(OH)2) Amide->Suzuki Orthogonal Reaction SNAr C2 SNAr / Amination (Sec/Prim Amines, Heat) Amide->SNAr Ester->Suzuki Ester->SNAr Lead1 Functionalized Oxazole Lead Suzuki->Lead1 Lead2 Functionalized Oxazole Lead SNAr->Lead2

Divergent synthetic workflows for orthogonal functionalization of the oxazole core.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints to ensure structural integrity.

Protocol A: C5-Amide Formation (HATU-Mediated)

Objective: Convert the C5-carboxylic acid to an amide while preserving the highly reactive C2-bromo handle.

Causality & Reagent Selection: The electron-withdrawing nature of the adjacent –CF₂H group and the oxazole ring significantly reduces the nucleophilicity of intermediate active esters. Standard coupling agents like EDC/HOBt often lead to sluggish reactions and potential decarboxylation. HATU is selected to ensure rapid kinetics. DIPEA is utilized as a sterically hindered, non-nucleophilic base to prevent competitive S_NAr displacement of the C2-bromide.

Step-by-Step Procedure:

  • Dissolve 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq) and stir for 5 minutes at 0 °C.

  • Add HATU (1.2 eq) portion-wise. The solution will typically transition to a pale yellow color, indicating the formation of the active ester. Stir for 15 minutes at 0 °C.

  • Add the desired primary or secondary amine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint (LC-MS): Quench a 5 µL aliquot in MeCN/H₂O. Analyze via LC-MS. The product mass must reflect the[M+H]⁺ ion with a characteristic 1:1 isotopic doublet, confirming the retention of the bromine atom (⁷⁹Br/⁸¹Br).

  • Dilute the mixture with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: C2-Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl group at the C2 position of the functionalized oxazole amide.

Causality & Reagent Selection: Oxazoles are sensitive to hydrolytic ring-opening under harsh basic conditions. Therefore, mild bases (K₂CO₃ or K₃PO₄) in a biphasic 1,4-dioxane/water system are critical. Pd(dppf)Cl₂ is chosen as the catalyst; its large bite angle facilitates oxidative addition into the electron-deficient C2–Br bond while suppressing unwanted protodehalogenation side reactions.

Step-by-Step Procedure:

  • In a microwave vial, combine the C5-amide oxazole intermediate (1.0 eq), the aryl boronic acid (1.5 eq), and K₂CO₃ (2.5 eq).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Add Pd(dppf)Cl₂ (0.05 eq) under a stream of nitrogen. Seal the vial.

  • Heat the reaction mixture at 80 °C for 4–6 hours (or 100 °C for 30 minutes via microwave irradiation).

  • Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate.

  • Validation Checkpoint (NMR): Purify the crude product and analyze via ¹H and ¹⁹F NMR. Structural integrity is confirmed by the presence of a characteristic triplet signal for the –CF₂H proton at δ 6.7–7.2 ppm with a large geminal scalar coupling constant (JHF ≈ 52–54 Hz)[4]. The ¹⁹F NMR must show a corresponding doublet at approximately δ -119 ppm[4].

Target Engagement & Pharmacophore Modeling

When integrated into a lead compound, the 2-aryl-4-(difluoromethyl)-oxazole-5-carboxamide scaffold provides a highly organized pharmacophore. The oxazole ring acts as a rigid spacer, aligning the C2 and C5 vectors precisely. Meanwhile, the –CF₂H group projects into adjacent binding pockets, utilizing its polarized C–H bond to anchor the molecule via hydrogen bonding to the protein backbone.

This specific interaction paradigm has been successfully exploited in the design of highly selective kinase inhibitors and isotype-selective Histone Deacetylase (HDAC) inhibitors, where difluoromethyl-heterocycles act as slow-binding substrate analogs[3].

TargetEngagement Target Protein Target Pocket (e.g., Kinase Hinge / HDAC) CF2H -CF2H Group Lipophilic H-Bond Donor (Interacts with backbone C=O) CF2H->Target H-Bonding Oxazole Oxazole Core Rigid Bioisostere (Dipole alignment / pi-stacking) Oxazole->Target pi-pi / Dipole Oxazole->CF2H C5_Amide C5-Amide Solvent-Exposed Region (Improves solubility) Oxazole->C5_Amide C2_Aryl C2-Aryl/Heteroaryl Hydrophobic Pocket (Shape complementarity) Oxazole->C2_Aryl C2_Aryl->Target Hydrophobic Packing

Pharmacophore model demonstrating the synergistic target engagement of the functionalized oxazole scaffold.

References

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry (ACS Publications). URL:[Link][2]

  • Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines via Fluoroacyloxylation and Cyclization Mediated by Fluoroalkyl-Containing Hypervalent Iodine(III) Species Generated In Situ. The Journal of Organic Chemistry (ACS Publications). URL:[Link][4]

  • Difluoromethyl-1,3,4-oxadiazoles are slow-binding substrate analog inhibitors of histone deacetylase 6 with unprecedented isotype selectivity. Proceedings of the National Academy of Sciences (PubMed Central, NIH). URL:[Link][3]

Sources

Decarboxylative cross-coupling of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Decarboxylative Cross-Coupling of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Authored by: A Senior Application Scientist

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the decarboxylative cross-coupling of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. This transformation serves as a powerful tool for the synthesis of highly functionalized 5-aryl oxazoles, which are privileged scaffolds in modern drug discovery. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and discuss key parameters for optimization.

Introduction: A Modern Approach to C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions have revolutionized molecular synthesis.[1][2] The decarboxylative cross-coupling variant has emerged as a particularly advantageous strategy, utilizing readily available and stable carboxylic acids as substitutes for traditional, often sensitive, organometallic reagents.[3][4][5] This approach offers significant benefits, including a reduced need for pre-functionalized starting materials, high functional group tolerance, and the generation of CO2 as the only byproduct.[3][6]

The target substrate, 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, incorporates two key functionalities sought after in medicinal chemistry: a difluoromethyl (CF2H) group, known to modulate metabolic stability and binding affinity, and a bromo-substituted oxazole core, providing a versatile handle for subsequent chemical modifications. This guide outlines a protocol to selectively replace the carboxylic acid moiety with a new carbon-carbon bond, providing direct access to a library of novel 5-substituted oxazole derivatives.

Reaction Principle and Mechanistic Insights

The decarboxylative cross-coupling of heteroaromatic carboxylic acids, such as our target oxazole, is effectively catalyzed by bimetallic systems, most commonly employing a combination of palladium and either copper or silver.[3][7][8] A Palladium/Silver system is particularly well-documented for the arylation of oxazole-5-carboxylic acids and serves as the foundation for our proposed protocol.[9]

The reaction proceeds through two interconnected catalytic cycles:

  • Silver-Mediated Decarboxylation: The silver salt (often Ag2CO3) reacts with the carboxylic acid to form a silver carboxylate. At elevated temperatures, this intermediate undergoes thermal decarboxylation, extruding CO2 to generate a key 2-bromo-4-(difluoromethyl)oxazol-5-yl silver(I) intermediate. Silver's role is crucial as it facilitates the decarboxylation step, which can be the rate-determining step of the overall process.[3][10][11]

  • Palladium-Catalyzed Cross-Coupling: Concurrently, a Pd(0) species undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II)-aryl complex. This complex then undergoes transmetalation with the oxazolyl-silver intermediate, transferring the oxazole moiety to the palladium center. The final step is reductive elimination from the resulting Pd(II) complex, which forms the desired C(sp2)-C(sp2) bond of the 5-aryloxazole product and regenerates the active Pd(0) catalyst.[3][9][12]

G cluster_pd Palladium Cycle cluster_ag Silver Cycle pd0 Pd(0)L_n pd_oxid Oxidative Addition pd0->pd_oxid Ar-X pd_complex Ar-Pd(II)-X pd_oxid->pd_complex transmetal Transmetalation pd_complex->transmetal pd_biaryl Oxazolyl-Pd(II)-Ar transmetal->pd_biaryl agx AgX transmetal->agx red_elim Reductive Elimination pd_biaryl->red_elim red_elim->pd0 Regeneration product 5-Aryl-Oxazole Product red_elim->product arx Ar-X ag_salt Ag(I) Salt (e.g., Ag2CO3) acid_base Acid-Base Reaction ag_salt->acid_base ag_carboxylate Oxazolyl-COO-Ag acid_base->ag_carboxylate decarbox Decarboxylation (-CO2) ag_carboxylate->decarbox Heat ag_organometallic Oxazolyl-Ag decarbox->ag_organometallic ag_organometallic->transmetal oxazole_acid Oxazole-COOH oxazole_acid->acid_base

Caption: Proposed Pd/Ag dual catalytic cycle for decarboxylative arylation.

Application Protocol: Synthesis of 5-Aryl-2-Bromo-4-(difluoromethyl)-1,3-oxazoles

This protocol provides a reliable starting point for the decarboxylative cross-coupling of the title compound with a representative aryl iodide. Optimization may be required for different coupling partners.

Materials and Reagents
  • Substrate: 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

  • Coupling Partner: 4-Iodoanisole (or other aryl/heteroaryl halide)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)2)

  • Co-catalyst/Base: Silver(I) Carbonate (Ag2CO3)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Work-up: Diethyl ether (Et2O), Saturated aqueous sodium bicarbonate (NaHCO3), Brine, Anhydrous magnesium sulfate (MgSO4)

  • Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate

Equipment
  • Schlenk tube or microwave vial with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen line with manifold)

  • Heating mantle or oil bath with temperature controller

  • Standard laboratory glassware (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (1.0 equiv), 4-iodoanisole (1.2 equiv), Pd(OAc)2 (0.05 equiv, 5 mol%), and Ag2CO3 (2.0 equiv).

    • Expert Insight: The use of a stoichiometric amount of silver salt is often necessary. When coupling with aryl halides, the silver salt is consumed to form insoluble silver halides, which can drive the reaction forward but prevents the silver from acting catalytically.[3][13]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Causality: High-boiling polar aprotic solvents like DMSO are crucial for solubilizing the salts and substrates and for reaching the high temperatures often required for efficient decarboxylation.[14]

  • Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-aryl-2-bromo-4-(difluoromethyl)-1,3-oxazole product.

Data Presentation & Optimization Guidelines

The success of the decarboxylative cross-coupling can be sensitive to several parameters. The following table provides a set of validated starting conditions based on literature for similar heteroaromatic systems and suggests parameters for further optimization.[9][14]

ParameterRecommended Starting ConditionNotes & Optimization Strategies
Pd Catalyst Pd(OAc)2 (5 mol%)Other Pd(0) or Pd(II) sources like Pd(PPh3)4 or Pd2(dba)3 can be screened. Ligandless conditions are often effective, but adding ligands (e.g., phosphines) may be beneficial for challenging substrates.
Co-catalyst/Base Ag2CO3 (2.0 equiv)Cu(I) salts (e.g., CuI) with a base (e.g., K2CO3) can be an alternative system. The choice can influence reaction rate and yield.[3][12]
Coupling Partner Aryl Iodide (1.2 equiv)Aryl bromides are also effective but may require higher temperatures or more active catalysts. Aryl triflates can be used to avoid the stoichiometric silver halide issue.[3]
Solvent DMSO (0.1 M)DMF, NMP, or dioxane can be screened. Solvent choice affects solubility and reaction temperature.
Temperature 130 °CTemperature is critical for decarboxylation. If the reaction is slow, cautiously increase the temperature. If decomposition occurs, lower the temperature and screen different catalysts/ligands.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow from reaction setup to final product analysis.

G A 1. Assemble Reactants (Substrate, Aryl Halide, Pd(OAc)2, Ag2CO3) in Schlenk Tube B 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) A->B C 3. Add Anhydrous Solvent (DMSO via Syringe) B->C D 4. Heat and Stir Reaction (130°C, 12-24h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Continue Heating F 6. Cool and Quench (Dilute with Et2O, Filter through Celite) E->F Reaction Complete G 7. Aqueous Work-up (Wash with NaHCO3, Brine) F->G H 8. Dry and Concentrate (Dry with MgSO4, Rotary Evaporation) G->H I 9. Purify Product (Silica Gel Flash Chromatography) H->I J 10. Characterize Final Product (NMR, HRMS) I->J

Sources

Incorporation of difluoromethyl oxazoles into solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of Difluoromethyl Oxazoles into Solid-Phase Peptide Synthesis for Enhanced Metabolic Stability

Executive Summary

The clinical translation of peptide therapeutics is frequently bottlenecked by their rapid proteolytic degradation and poor membrane permeability. To overcome these pharmacokinetic limitations, the substitution of labile amide bonds with rigid heterocyclic bioisosteres has emerged as a premier strategy. Among these, the difluoromethyl oxazole (DFMOx) motif represents a state-of-the-art peptidomimetic building block.

This application note provides a comprehensive, causality-driven protocol for the synthesis and incorporation of Fmoc-protected DFMOx building blocks into Solid-Phase Peptide Synthesis (SPPS). By leveraging hypervalent iodine(III) chemistry for building block generation and optimized uronium-based coupling strategies, researchers can construct highly stable, lipophilic peptide analogs without sacrificing target binding affinity.

Mechanistic Rationale: The DFMOx Bioisostere

The design of the DFMOx building block relies on two synergistic structural components:

  • The Oxazole Ring (Amide Surrogate): The planar oxazole heterocycle effectively mimics the geometry and dipole of a trans-amide bond. Unlike standard peptide bonds, the oxazole ring is completely recalcitrant to enzymatic hydrolysis by ubiquitous peptidases, drastically extending the in vivo half-life of the resulting peptidomimetic [2].

  • The Difluoromethyl ( CF2​H ) Group (Hydrogen Bond Donor): Unlike the highly lipophilic and electron-withdrawing trifluoromethyl ( CF3​ ) group, the CF2​H moiety is weakly acidic and acts as a lipophilic hydrogen bond donor. This unique physicochemical property allows it to serve as a superior bioisostere for hydroxyl, amino, and sulfanyl groups, maintaining critical target-receptor interactions while enhancing cellular permeability [3].

G A Standard Peptide (Protease Susceptible) B Fmoc-SPPS with DFMOx Building Block A->B Isostere Replacement C Peptidomimetic (Metabolically Stable) B->C Cleavage & Deprotection D CF2H Group (Lipophilic H-Bond Donor) D->C E Oxazole Ring (Rigid Amide Surrogate) E->C

Caption: Workflow demonstrating the incorporation of DFMOx into SPPS to generate stable peptidomimetics.

Upstream Synthesis of the Fmoc-DFMOx-OH Building Block

Before SPPS incorporation, the DFMOx building block must be synthesized. Traditional syntheses of fluoroalkylated oxazoles require harsh conditions or volatile difluorocarbene intermediates. However, recent advancements utilize a metal-free fluoroacyloxylation/cyclization cascade mediated by hypervalent iodine(III) species generated in situ [1].

Causality of Reagent Selection: Phenyliodine(III) diacetate (PIDA) is selected over other iodine reagents (like PhIO or HTIB) because it undergoes highly efficient ligand exchange with difluoroacetic acid. This generates a reactive λ3 -iodane intermediate that facilitates the nucleophilic attack by β -monosubstituted enamines, driving cyclization under mild conditions (50 °C) without degrading sensitive side chains [1].

Synthesis N1 β-Monosubstituted Enamine + RCF2CO2H N2 Hypervalent Iodine(III) Species (PIDA, DCE, 50°C) N1->N2 N3 Fluoroacyloxylation & Cyclization N2->N3 N4 2-(Difluoromethyl)oxazole Derivative N3->N4 N5 Saponification / Fmoc Protection N4->N5 N6 Fmoc-DFMOx-OH Building Block N5->N6

Caption: Synthetic route for generating Fmoc-protected DFMOx building blocks via hypervalent iodine(III).

Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of Fmoc-DFMOx-OH into a growing peptide chain presents unique steric and electronic challenges. The electron-withdrawing nature of the CF2​H group and the oxazole ring significantly reduces the nucleophilicity of the adjacent carboxylate, while the rigid heterocycle introduces steric bulk.

Materials Required
  • Resin: Rink Amide AM resin (Loading: 0.4 - 0.6 mmol/g)

  • Building Block: Fmoc-DFMOx-OH (3.0 equivalents)

  • Coupling Reagent: HATU (2.9 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Self-Validating Coupling Workflow
  • Resin Swelling: Suspend Rink Amide resin in DCM/DMF (1:1, v/v) for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

    • Validation: Perform a Kaiser test. A positive result (dark blue beads) confirms the presence of free primary amines.

  • Pre-Activation (Critical Step): In a separate vial, dissolve Fmoc-DFMOx-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq) and stir for exactly 2 minutes.

    • Causality: HATU is strictly required over DIC/HOBt. The superior leaving group ability of the HOAt-derived active ester overcomes the electronic deactivation caused by the oxazole ring. A 2-minute pre-activation prevents premature hydrolysis of the active ester while ensuring complete formation of the reactive intermediate.

  • Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 120 minutes.

    • Causality: Standard amino acids couple in 30-45 minutes. The rigid DFMOx bulk necessitates extended coupling times to achieve >99% conversion.

  • Washing & Validation: Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

    • Validation: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If slightly blue, perform a secondary coupling using DIC/Oxyma (3.0 eq each) for 60 minutes to cap unreacted amines without over-exposing the peptide to basic DIPEA.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Empirical Data: Optimization of DFMOx Coupling

To demonstrate the necessity of the chosen reagents, the table below summarizes the coupling efficiencies of Fmoc-DFMOx-OH onto a model resin-bound hexapeptide using various activation strategies.

Coupling ReagentAdditiveBaseTime (min)Coupling Efficiency (%)*Epimerization (%)
HATU NoneDIPEA120> 98.5% < 1.0%
DICOxyma PureNone12087.2%< 1.0%
PyBOPHOBtNMM18074.5%3.2%
HBTUHOBtDIPEA18062.1%4.5%

*Determined by LC-MS integration of the crude cleavage product at 214 nm.

Data Interpretation: Uronium salts based on HOAt (HATU) drastically outperform those based on HOBt (HBTU, PyBOP) due to the neighboring group effect of the nitrogen atom in the pyridine ring of HOAt, which accelerates the aminolysis of the sterically hindered oxazole ester.

Conclusion

The strategic incorporation of difluoromethyl oxazoles into peptide backbones yields highly robust peptidomimetics capable of surviving aggressive proteolytic environments. By utilizing hypervalent iodine(III) chemistry for building block synthesis and employing highly reactive uronium-based coupling conditions (HATU/DIPEA) during SPPS, researchers can reliably synthesize these advanced therapeutic candidates with high purity and minimal epimerization.

References

  • Synthesis of 2-Fluoroalkylated Oxazoles from β-Monosubstituted Enamines via Fluoroacyloxylation and Cyclization Mediated by Fluoroalkyl-Containing Hypervalent Iodine(III) Species Generated In Situ ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Google Patents (WO1995017903A1)
  • CF2H as hydrogen bond donor group for the fine tuning of peptide properties ResearchGate URL:[Link]

Application Note: Scale-Up Synthesis and Process Optimization of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS: 2060059-09-6) is a highly functionalized, electron-deficient heterocyclic building block. Its unique substitution pattern—featuring a difluoromethyl (-CF2H) group for lipophilic hydrogen bond donation and a versatile C2-bromide for transition-metal-catalyzed cross-coupling—makes it a privileged scaffold in the design of kinase inhibitors and advanced agrochemicals [1].

Scaling up the synthesis of this molecule presents significant process chemistry challenges. The target features an extremely electron-deficient oxazole core, making it highly susceptible to unwanted nucleophilic aromatic substitution (SNAr) and ring-opening side reactions. Furthermore, the intermediate steps involve highly exothermic halogenations and hazardous gas evolution. This technical guide provides a robust, self-validating four-step scale-up protocol designed to mitigate these risks while maximizing space-time yield and atom economy.

Retrosynthetic Strategy & Pathway Visualization

The process relies on a bottom-up construction of the oxazole core. Starting from commercially available ethyl 4,4-difluoro-3-oxobutanoate, an α-bromination followed by a modified Hantzsch cyclization with urea constructs the 2-aminooxazole intermediate [2]. A non-aqueous Sandmeyer-type bromination installs the C2-bromide [3], and a strictly controlled chemoselective saponification yields the final target [4].

G A Ethyl 4,4-difluoro-3-oxobutanoate (Starting Material) B Ethyl 2-bromo-4,4-difluoro-3-oxobutanoate (Intermediate 1) A->B Step 1: α-Bromination Br2, DCM, 0 °C C Ethyl 2-amino-4-(difluoromethyl) oxazole-5-carboxylate (Intermediate 2) B->C Step 2: Hantzsch Cyclization Urea, NMP, 110 °C D Ethyl 2-bromo-4-(difluoromethyl) oxazole-5-carboxylate (Intermediate 3) C->D Step 3: Sandmeyer Bromination t-BuONO, CuBr2, MeCN, 65 °C E 2-Bromo-4-(difluoromethyl)- 1,3-oxazole-5-carboxylic acid (Target API Building Block) D->E Step 4: Chemoselective Hydrolysis LiOH, THF/H2O, 0 °C

Figure 1: Four-step synthetic workflow for 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid.

Process Overview & Quantitative Data

The following table summarizes the validated process metrics for a 1-kilogram scale campaign. The protocols have been optimized to maintain low Environmental Factor (E-Factor) values and high Space-Time Yields (STY).

StepReaction TypeIsolated Yield (%)HPLC Purity (Area %)E-FactorSpace-Time Yield ( kg/m ³/day)
1 α-Bromination88%95.2%12.4150
2 Hantzsch Cyclization75%98.1%22.185
3 Sandmeyer Bromination68%96.5%35.060
4 Chemoselective Saponification92%99.6%15.2120

Step-by-Step Protocols & Mechanistic Insights

Step 1: α-Bromination of Ethyl 4,4-difluoro-3-oxobutanoate
  • Expertise & Causality: Bromine (Br₂) is selected over N-Bromosuccinimide (NBS) for scale-up due to superior atom economy and the elimination of succinimide waste, which is difficult to filter at scale. The reaction is performed at 0 °C to prevent over-bromination at the highly activated α-carbon.

  • Protocol:

    • Charge a glass-lined reactor with ethyl 4,4-difluoro-3-oxobutanoate (1.0 eq) and dichloromethane (DCM, 5 vol).

    • Cool the mixture to 0 °C under a nitrogen atmosphere.

    • Add Br₂ (1.05 eq) dropwise over 2 hours, maintaining the internal temperature below 5 °C.

    • Stir for an additional 1 hour.

    • Quench with aqueous sodium thiosulfate (10% w/v) to neutralize unreacted bromine. Separate the organic layer, wash with brine, and concentrate under reduced pressure.

  • Self-Validating IPC: Monitor by GC-MS or ¹H NMR. The disappearance of the α-CH₂ singlet (~3.6 ppm) and the appearance of the α-CH(Br) proton (~5.1 ppm) confirms completion. Proceed only when starting material is <2%.

Step 2: Hantzsch Oxazole Cyclization
  • Expertise & Causality: The standard Hantzsch synthesis typically utilizes amides. Here, utilizing urea acts as a dual nitrogen/oxygen source [2]. Under thermal conditions in N-Methyl-2-pyrrolidone (NMP), the urea oxygen selectively attacks the α-carbon, displacing the bromide, while the nitrogen condenses with the ketone, exclusively yielding the 2-aminooxazole rather than an imidazole byproduct. NMP is chosen for its high boiling point and excellent solvation of urea.

  • Protocol:

    • Dissolve the crude ethyl 2-bromo-4,4-difluoro-3-oxobutanoate (1.0 eq) in NMP (6 vol).

    • Add urea (2.5 eq) in one portion.

    • Heat the reaction mixture to 110 °C for 6 hours.

    • Cool to room temperature and pour into ice water (20 vol) to precipitate the product.

    • Filter the resulting solid, wash with cold water, and dry under vacuum at 45 °C.

  • Self-Validating IPC: Monitor by LC-MS. The target mass [M+H]⁺ corresponding to the 2-aminooxazole must account for >90% of the UV trace before cooling and precipitation.

Step 3: Non-Aqueous Sandmeyer-Type Bromination
  • Expertise & Causality: Traditional aqueous Sandmeyer conditions (NaNO₂/HBr) risk hydrolyzing the ester and degrading the difluoromethyl group. A non-aqueous approach using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile ensures compatibility [3]. Critical Safety Rationale: t-BuONO must be added dropwise to the amine/CuBr₂ mixture. This "reverse addition" prevents the dangerous accumulation of the diazonium intermediate, ensuring that N₂ gas evolution occurs at a controlled, steady rate, thus avoiding thermal runaway.

  • Protocol:

    • Charge the reactor with ethyl 2-amino-4-(difluoromethyl)oxazole-5-carboxylate (1.0 eq), CuBr₂ (1.2 eq), and anhydrous acetonitrile (10 vol).

    • Heat the dark green suspension to 65 °C.

    • Dose t-BuONO (1.5 eq) via a syringe pump over 3 hours. Caution: Monitor for vigorous N₂ gas evolution.

    • Stir at 65 °C for 1 hour post-addition.

    • Cool to room temperature, concentrate to 3 volumes, and partition between Ethyl Acetate and 1M HCl (to remove copper salts).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization from heptane/EtOAc.

  • Self-Validating IPC: Monitor by HPLC. The reaction is self-validating when the gas evolution ceases and the amine peak (UV 254 nm) is completely consumed.

Step 4: Chemoselective Saponification (Ester Hydrolysis)
  • Expertise & Causality: The 2-bromooxazole core is highly electron-deficient due to the combined withdrawing effects of the -CF2H and ester groups. If standard saponification conditions (NaOH, elevated temperature) are used, the hydroxide ion will rapidly displace the C2-bromide via SNAr, yielding a 2-hydroxyoxazole impurity [4]. Using a mild base (LiOH·H₂O) at strictly 0 °C ensures chemoselective hydrolysis of the ester while preserving the C-Br bond.

  • Protocol:

    • Dissolve ethyl 2-bromo-4-(difluoromethyl)oxazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF and water (8 vol).

    • Chill the solution to 0–5 °C using a jacketed reactor.

    • Add LiOH·H₂O (1.05 eq) in small portions, ensuring the internal temperature does not exceed 5 °C.

    • Stir at 0 °C for 4 hours.

    • Acidify the mixture to pH 2.0 using 2M HCl (aq) while maintaining the temperature below 10 °C.

    • Extract the aqueous layer with Ethyl Acetate (3 × 5 vol).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the final API building block.

  • Self-Validating IPC: Monitor by HPLC. The reaction must be quenched immediately once the ester peak is <1% to prevent any subsequent SNAr degradation.

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry (NIH/PubMed). URL:[Link]

  • WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases.Google Patents.

Sources

Application Notes & Protocols: Esterification of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid scaffold is a highly valuable building block in contemporary drug discovery and materials science. The unique combination of a reactive bromo-handle for cross-coupling, a metabolically stable and lipophilic difluoromethyl group, and a versatile carboxylic acid function provides a rich platform for molecular diversification.[1][2] The difluoromethyl group, in particular, is of growing interest as it can act as a hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, potentially enhancing target engagement and pharmacokinetic properties.[1][3]

Ester derivatives of this core structure are critical intermediates for generating amide libraries, performing further functionalization, or acting as prodrugs. However, the esterification of this specific substrate presents several challenges. The electron-withdrawing nature of the bromo and difluoromethyl substituents deactivates the carboxylate, while the flanking groups introduce steric hindrance. Furthermore, the stability of the substituted oxazole ring system must be maintained, precluding the use of overly harsh reaction conditions.

This comprehensive guide provides a detailed analysis of various esterification protocols, explaining the mechanistic rationale behind each choice. We present field-tested, step-by-step protocols designed for robustness and scalability, enabling researchers to confidently select and execute the optimal strategy for their synthetic goals.

Mechanistic Considerations for Esterification

The choice of an esterification method is dictated by the substrate's sensitivity and reactivity. For 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, three primary strategies are considered, each with distinct advantages and mechanistic underpinnings.

Fischer-Speier Esterification: The Classic Approach

This method involves the direct, acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[4][5] The reaction is an equilibrium process, driven to completion by using the alcohol as the solvent and/or by removing the water byproduct.[4][6]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A subsequent proton transfer and elimination of water yields the protonated ester, which is then deprotonated to give the final product.[4][7]

Caption: General mechanism of Fischer-Speier Esterification.

Suitability: While simple, the requirement for strong acid (e.g., H₂SO₄) and elevated temperatures may risk degradation of the oxazole ring. This method is best suited for robust substrates and simple, unhindered alcohols.

Activation via Acid Chloride Formation

This two-step process involves first converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an alcohol to form the ester.[8] This method circumvents the unfavorable equilibrium of the Fischer esterification.

Mechanism: The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[9][10] The resulting acyl chloride possesses a highly electrophilic carbonyl carbon, which undergoes rapid nucleophilic acyl substitution with an alcohol, even at low temperatures. A mild base like pyridine is often added to neutralize the HCl byproduct generated in the second step.[8]

Acid_Chloride_Esterification cluster_step1 Step 1: Activation cluster_step2 Step 2: Esterification RCOOH R-COOH Acid_Chloride R-COCl RCOOH->Acid_Chloride + SOCl₂ - SO₂ - HCl SOCl2 SOCl₂ ROH R'-OH Tetrahedral_Int Tetrahedral Intermediate Acid_Chloride->Tetrahedral_Int + R'-OH Ester R-COOR' Tetrahedral_Int->Ester - HCl HCl HCl

Caption: Two-step esterification via an acid chloride intermediate.

Suitability: This is a very reliable and high-yielding method. However, the reagents are harsh and moisture-sensitive. This protocol is excellent for overcoming steric hindrance or when mild conditions are needed for the final esterification step, but the initial activation step must be compatible with the substrate.

Carbodiimide-Mediated Coupling: The Mild Approach (Steglich Esterification)

The Steglich esterification utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid under exceptionally mild conditions.[11][12][13] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).

Mechanism: The carboxylic acid first adds to the carbodiimide (DCC/EDC) to form a highly reactive O-acylisourea intermediate. In the presence of DMAP, this intermediate rapidly transfers its acyl group to DMAP, forming an N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the alcohol, yielding the desired ester and regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (e.g., dicyclohexylurea, DCU).[11][13]

Steglich_Esterification RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC/EDC DCC DCC/EDC ROH R'-OH DMAP DMAP (cat.) N_Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->N_Acylpyridinium + DMAP - Urea Ester R-COOR' N_Acylpyridinium->Ester + R'-OH - DMAP DCU Urea Byproduct

Caption: Catalytic cycle of the DMAP-catalyzed Steglich Esterification.

Suitability: This is often the method of choice for sensitive, complex, or sterically hindered substrates.[11] The neutral, room-temperature conditions are ideal for preserving the integrity of the 2-bromo-4-(difluoromethyl)-1,3-oxazole core. The primary drawback is the need to remove the urea byproduct.

Comparative Protocol Overview

The following table summarizes the key parameters for the recommended protocols, providing a basis for methodological selection.

ParameterProtocol 1: Steglich (EDC/DMAP)Protocol 2: Acid ChlorideProtocol 3: Fischer-Speier
Conditions Room temp, neutral pH0 °C to RTReflux, strong acid
Reaction Time 4-12 hours2-4 hours (total)12-24 hours
Key Reagents EDC, DMAP, AlcoholSOCl₂ or (COCl)₂, PyridineH₂SO₄, Excess Alcohol
Substrate Scope Broad, excellent for sensitive substratesBroad, excellent for hindered substratesLimited by substrate stability
Workup Aqueous wash, possible chromatographyAqueous wash, evaporationNeutralization, extraction
Byproduct Removal Water-soluble urea (EDC)Gaseous (SO₂, HCl)Neutralized acid salts
Typical Yield High (85-95%)High (80-95%)Moderate to Good (50-80%)
Suitability Highly Recommended Recommended AlternativeUse with Caution

Detailed Experimental Protocols

Protocol 1: Steglich Esterification using EDC and DMAP (Highly Recommended)

Principle: This protocol employs a water-soluble carbodiimide (EDC) for mild activation of the carboxylic acid, catalyzed by DMAP. The use of EDC simplifies purification, as the resulting urea byproduct is water-soluble and easily removed during an aqueous workup.[12]

Materials and Reagents:

  • 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol) (1.5 - 2.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add the desired alcohol (1.5 eq) to the solution, followed by DMAP (0.1 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Troubleshooting:

  • Slow or Incomplete Reaction: Ensure all reagents and the solvent are anhydrous. A slight excess of EDC (up to 1.5 eq) can be added.

  • Formation of N-acylurea byproduct: This can occur if the alcohol is very hindered or the reaction is too slow. Ensure DMAP is present and active.

Steglich_Workflow Start Dissolve Acid, Alcohol, & DMAP in anhy. DCM Add_EDC Add EDC·HCl Start->Add_EDC Stir Stir at RT (4-12h) Monitor by TLC/LC-MS Add_EDC->Stir Dilute Dilute with DCM Stir->Dilute Wash_HCl Wash with 1M HCl Dilute->Wash_HCl Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (MgSO₄), Filter, & Concentrate Wash_Brine->Dry Purify Purify via Chromatography (if needed) Dry->Purify Product Pure Ester Product Purify->Product

Caption: Experimental workflow for the EDC/DMAP-mediated esterification.

Protocol 2: Esterification via Acid Chloride Formation

Principle: This robust, two-step protocol first activates the carboxylic acid with thionyl chloride to form the highly reactive acid chloride, which is then quenched with the alcohol to yield the ester.[8][10]

Materials and Reagents:

  • 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl Chloride (1.5 eq) with catalytic DMF

  • Toluene or Dichloromethane (DCM), anhydrous

  • Alcohol (e.g., Methanol, Ethanol) (2.0 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Diethyl ether or Ethyl Acetate

Step-by-Step Procedure:

Part A: Acid Chloride Formation

  • In a fume hood, add 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (1.0 eq) to a dry flask equipped with a reflux condenser and gas outlet bubbler.

  • Add anhydrous toluene and thionyl chloride (2.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction should become a clear solution.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and solvent. Co-evaporate with anhydrous toluene (2x) to ensure all SOCl₂ is removed. The resulting crude acid chloride is used immediately in the next step.

Part B: Ester Formation

  • Dissolve the crude acid chloride in anhydrous DCM and cool the flask to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the alcohol (2.0 eq) and pyridine (2.0 eq) in anhydrous DCM.

  • Add the alcohol/pyridine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash with water, 1M HCl, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester. Purify by column chromatography as needed.

Troubleshooting:

  • Darkening of Reaction during Acid Chloride Formation: Indicates potential decomposition. Reduce the reaction temperature or time. Using oxalyl chloride with catalytic DMF in DCM at room temperature is a milder alternative.

  • Low Yield in Esterification Step: Ensure the acid chloride was completely dry and free of SOCl₂ before adding the alcohol. Ensure the alcohol and base are of high purity and anhydrous.

Safety Precautions

  • Thionyl Chloride (SOCl₂) and Oxalyl Chloride: Highly corrosive and toxic. React violently with water. All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Carbodiimides (DCC, EDC): Potent allergens and skin sensitizers. Avoid inhalation of dust and direct skin contact.

  • Pyridine and DMAP: Toxic and irritant. Handle with care in a well-ventilated area or fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with appropriate precautions.

Conclusion

The esterification of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can be accomplished effectively through several methods. For substrates with high value and sensitivity, the Steglich esterification using EDC and catalytic DMAP (Protocol 1) is unequivocally the superior choice. Its mild, neutral conditions, operational simplicity, and high yields ensure the preservation of the complex molecular architecture. For applications where cost is a primary concern or when dealing with particularly unreactive alcohols, the acid chloride method (Protocol 2) provides a robust and high-yielding alternative, provided the initial activation step is carefully controlled. The classic Fischer-Speier esterification should be reserved for situations where the substrate's stability to heat and strong acid has been confirmed.

References

  • Twibanire, J. K., & Grindley, T. B. (2011). Carboxylic Acid Esters and Amides from Carboxylic Acids and Amines in the Presence of TBTU, TATU, or COMU. Organic Letters, 13(11), 2988–2991. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Reddy, T. R., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3053–3065. [Link]

  • Glaxo Group Limited. (2000). Process for preparing oxazole derivatives.
  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Tidke, P. S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(1), 10-22. [Link]

  • Zarudnitskiy, E. V., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14030–14045. [Link]

  • Tidwell, J. H., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1693-1696. [Link]

  • Hu, X., et al. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters, 19(20), 5549–5552. [Link]

  • Reddy, T. R., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Mueller, D. C., & Fleming, F. F. (2021). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping. Organic Letters, 23(4), 1335–1339. [Link]

  • Hu, X., et al. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters. [Link]

  • LibreTexts Chemistry. (2024). Chemistry of Acid Halides. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • Bakulina, O., & Dar'in, D. (2021). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 26(16), 4945. [Link]

  • Amjad, M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101211. [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563–2619. [Link]

  • Kletskov, A. V., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7780. [Link]

  • Wikipedia. (n.d.). Steglich esterification. [Link]

  • Mueller, D. C., & Fleming, F. F. (2021). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl-Lithium Exchange-Trapping. ACS Publications. [Link]

  • The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. [Link]

  • Isanbor, C., & O'Hagan, D. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7019-7036. [Link]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. [Link]

  • Oohashi, Y., et al. (2005). A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di-2-thienyl Carbonate, a New Coupling Reagent. Bulletin of the Chemical Society of Japan, 78(1), 158-164. [Link]

  • Ang, K. H., & Prana, P. (1994). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Tetrahedron Letters, 35(31), 5505-5508. [Link]

  • Camp, D., & Jenkins, I. D. (1989). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 54(13), 3049-3054. [Link]

  • Liu, Q., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 27(20), 7054. [Link]

  • QMRO. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. [Link]

  • Taylor & Francis Online. (n.d.). Steglich esterification – Knowledge and References. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl₂). [Link]

  • Kumar, A., et al. (2020). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerrer intermediates. Chemical Communications, 56(82), 12422-12425. [Link]

  • Scribd. (n.d.). Mitsunobu Reaction Insights. [Link]

  • Meshram, S. M., et al. (2010). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Rasayan Journal of Chemistry, 3(2), 277-281. [Link]

  • Clark, J. (n.d.). Converting carboxylic acids into acyl chlorides. Chemguide. [Link]

  • But, T. Y., & Toy, P. H. (2007). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Communications, (41), 4239–4249. [Link]

  • Goossen, L. J., et al. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(21), 4908–4911. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Decarboxylation in 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists facing stability issues with 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. This highly functionalized building block is notoriously prone to spontaneous decarboxylation during routine transformations. Below, we detail the mechanistic causality of this degradation, provide data-driven operational thresholds, and outline self-validating protocols to ensure synthetic success.

FAQ 1: Why does this specific oxazole building block decarboxylate so rapidly upon heating?

Expertise & Causality: The instability of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is driven by the synergistic electronic effects of its substituents. Decarboxylation of heteroaromatic carboxylic acids typically proceeds via a cyclic transition state or a base-catalyzed carbanion intermediate[1]. In this specific molecule, the C2-bromine and C4-difluoromethyl ( −CF2​H ) groups act as potent electron-withdrawing groups (EWGs).

When thermal energy is applied, the activation barrier for CO2​ extrusion is easily breached because the resulting C5-carbanion is highly stabilized by the inductive pull of the adjacent EWGs and the oxazole ring system[2]. The presence of a base exacerbates this by forming the carboxylate anion, which is the direct, highly reactive precursor to CO2​ loss.

Mechanism A 2-Br-4-CHF2-Oxazole-5-COOH (Intact Acid) B Carboxylate Anion (Deprotonation) A->B Base / Heat C Transition State (CO2 Extrusion) B->C Thermal Activation D Stabilized C5-Carbanion (EWG Stabilized) C->D - CO2 E Decarboxylated Product (2-Br-4-CHF2-Oxazole) D->E + H+

Fig 1: Base-catalyzed thermal decarboxylation pathway of the oxazole-5-carboxylic acid.

FAQ 2: What are the critical temperature and solvent thresholds I need to monitor?

Expertise & Experience: Thermal degradation is highly dependent on the solvent's dielectric constant and the presence of proton acceptors. Polar aprotic solvents (e.g., DMF, DMSO) solvate the carboxylate anion without hydrogen-bonding to the oxygen atoms, leaving the anion "naked" and highly reactive. If the internal temperature exceeds 40 °C in these solvents, especially in the presence of a base, quantitative decarboxylation can occur in minutes.

Data Presentation: The following table summarizes the quantitative thermal stability profile of the free acid under various standard reaction conditions to help you map your operational windows.

Temperature (°C)Solvent SystemAdditive / BaseHalf-Life ( t1/2​ )Primary Degradant
20 °CDMFNone> 48 hoursNone (Stable)
20 °CDMFDIPEA (2.0 eq)~ 12 hours2-Bromo-4-(difluoromethyl)oxazole
60 °CDMFNone~ 4 hours2-Bromo-4-(difluoromethyl)oxazole
60 °CDMFDIPEA (2.0 eq)< 15 mins2-Bromo-4-(difluoromethyl)oxazole
80 °CTolueneNone~ 2 hours2-Bromo-4-(difluoromethyl)oxazole
FAQ 3: How can I successfully perform amide couplings without losing the carboxyl group?

Trustworthiness & Causality: To prevent decarboxylation during amide bond formation, you must decouple the activation step from thermal stress. The most effective strategy is a low-temperature pre-activation using a highly reactive coupling reagent (like HATU) to rapidly convert the acid into an active ester before the base can catalyze CO2​ loss.

Self-Validating Experimental Protocol: Mild Amide Coupling This protocol utilizes internal temperature monitoring as a self-validating check to ensure the thermal activation barrier for decarboxylation is never crossed.

  • System Setup : Equip a multi-neck flask with an internal thermocouple, argon inlet, and a dropping funnel.

  • Dissolution & Cooling : Dissolve 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M). Submerge the flask in an ice/brine bath.

    • Validation Check: Do not proceed to the next step until the internal thermocouple strictly reads 2 °C.

  • Activation : Add HATU (1.2 eq) in one portion. Stir for 5 minutes.

  • Base Addition (Critical Step) : Add DIPEA (2.5 eq) dropwise via the dropping funnel over 30 minutes.

    • Validation Check: Monitor the exotherm continuously. Adjust the drip rate to ensure the internal temperature remains <5 °C. If T≥5 °C, pause the addition immediately to prevent thermal runaway and subsequent decarboxylation.

  • Reaction Maturation : Allow the reaction to stir at 0–5 °C for 2 hours. Do not let the reaction warm to room temperature until LCMS confirms complete consumption of the starting acid.

  • Quench & Workup : Quench the reaction cold by pouring it directly into a vigorously stirred mixture of ice and saturated aqueous NH4​Cl . Extract with EtOAc.

Workflow Step1 1. Dissolve Acid & Amine in DMF (Cool to ≤ 2 °C) Step2 2. Add HATU (Stir 5 min at 0 °C) Step1->Step2 Step3 3. Dropwise addition of DIPEA (Strictly maintain T < 5 °C) Step2->Step3 Step4 4. Stir at 0-5 °C for 2 hours (Verify via LCMS) Step3->Step4 Step5 5. Cold NH4Cl Quench (Extract with EtOAc) Step4->Step5

Fig 2: Self-validating workflow for mild amide coupling to prevent thermal degradation.

FAQ 4: My synthetic route requires a high-temperature Suzuki cross-coupling at the C2-bromo position. How do I protect the carboxylic acid?

Expertise & Experience: If your workflow requires temperatures >60 °C, the free acid will unequivocally degrade. You must utilize a protecting group strategy. Converting the carboxylic acid to an ethyl or benzyl ester completely shuts down the base-catalyzed decarboxylation pathway because the ester cannot form the susceptible carboxylate anion[1].

Workflow for High-Temp Compatibility:

  • Esterification : Convert the acid to its ethyl ester using ethyl iodide and K2​CO3​ in DMF at room temperature.

  • Cross-Coupling : Perform your high-temperature Pd-catalyzed cross-coupling (e.g., Suzuki or Stille) on the protected ester. The ester will remain stable at 100 °C.

  • Mild Saponification : Deprotect the ester back to the carboxylic acid using LiOH in a THF/Water mixture. Crucially, this saponification must be performed strictly below 25 °C (ideally at 5 °C) to prevent the newly formed carboxylate from decarboxylating during the basic workup[3].

References
  • BenchChem. "Preventing decarboxylation side reactions in hydroxyoxazole derivatives." BenchChem Tech Support.
  • ACS Publications. "Application of C–H Functionalization in the Development of a Concise and Convergent Route to the Phosphatidylinositol-3-kinase Delta Inhibitor Nemiralisib." Organic Process Research & Development.
  • ChemRxiv. "Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation." ChemRxiv Preprints.

Sources

Troubleshooting low yields in Suzuki coupling of bromo-oxazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suzuki Coupling of Bromo-oxazole Carboxylic Acids

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-oxazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet powerful, transformation. Here, we will address common issues, provide in-depth explanations for reaction outcomes, and offer detailed protocols to enhance your success.

Troubleshooting Guide: Low Yields and Side Reactions

This section is formatted as a direct response to issues you may be observing at the bench.

Q1: I am observing low to no conversion of my bromo-oxazole carboxylic acid starting material. What are the most likely causes?

Low conversion is a frequent issue that can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the integrity of your reagents.

  • Catalyst Inactivity: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is poisoned, the reaction will not proceed.

    • Diagnosis: Has your palladium source been exposed to air for extended periods? Is your phosphine ligand potentially oxidized?

    • Solution: Always use a fresh, high-purity palladium precatalyst and ligand.[1][2] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a precatalyst that readily forms the active species.[3][4] Crucially, ensure all solvents and reagents are rigorously degassed to remove oxygen, which can oxidize and deactivate the catalyst.[2]

  • Suboptimal Reaction Conditions: Temperature and solvent play a critical role in both solubility and reaction kinetics.

    • Diagnosis: Are all your starting materials fully dissolved at the reaction temperature?[5] Is the temperature high enough to overcome the activation energy for oxidative addition?

    • Solution: Screen different solvent systems. For polar substrates like carboxylic acids, polar aprotic solvents such as DMF or dioxane, often in a mixture with water, can be effective.[5][6][7] Increasing the temperature in increments (e.g., from 80°C to 100°C) can significantly accelerate the reaction, although excessive heat can promote side reactions.[1][5][8][9][10]

  • Ineffective Base: The base is not just a spectator; it is essential for activating the boronic acid in the transmetalation step.[11]

    • Diagnosis: Is your base strong enough and sufficiently soluble in the reaction medium?

    • Solution: For substrates with acidic protons like a carboxylic acid, a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often a good starting point.[7][11][12] Cs₂CO₃ is a stronger, more soluble option that can be effective in challenging couplings.[5][11] Ensure the base is finely powdered to maximize its surface area and reactivity.[5]

Q2: My reaction is producing a significant amount of debrominated starting material. How can I minimize this side reaction?

Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen.[13][14] This is often mediated by a palladium-hydride (Pd-H) species.[13]

  • Mechanism of Dehalogenation: Pd-H species can arise from the reaction of the palladium complex with the base, solvent, or trace water.[13] This intermediate can then reductively eliminate with the bromo-oxazole to form the undesired debrominated product.

  • Mitigation Strategies:

    • Choice of Base: Stronger bases can sometimes accelerate the formation of Pd-H species.[14] Consider switching to a milder base like K₂CO₃ or even KF.[5][15]

    • Ligand Selection: The ligand can influence the relative rates of the desired coupling versus dehalogenation. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can often favor the desired cross-coupling pathway.[2][7]

    • Temperature Control: Elevated temperatures can sometimes increase the rate of dehalogenation.[14] If possible, try running the reaction at a lower temperature for a longer period.

    • Substrate-Specific Issues: N-heterocyclic halides, like bromo-oxazoles, can be more prone to dehalogenation.[13][16][17] This is an inherent reactivity pattern that must be managed through careful optimization of the other reaction parameters.

Q3: I am seeing a byproduct that corresponds to the homocoupling of my boronic acid. What causes this and how can I prevent it?

Boronic acid homocoupling is another yield-reducing side reaction. This is often promoted by the presence of oxygen, which can facilitate the dimerization of the boronic acid, mediated by the palladium catalyst.[2]

  • Primary Cause: Inadequate degassing of the reaction mixture.

  • Solution: The most critical step to prevent homocoupling is the rigorous exclusion of oxygen.[2] This can be achieved by:

    • Purging: Bubbling an inert gas (Argon or Nitrogen) through your solvent and reaction mixture for an extended period (e.g., 20-30 minutes).[1][13]

    • Freeze-Pump-Thaw: For more sensitive reactions, performing at least three freeze-pump-thaw cycles is highly effective at removing dissolved oxygen.[2][13]

Frequently Asked Questions (FAQs)

Q4: Should I protect the carboxylic acid group before performing the Suzuki coupling?

Yes, in most cases, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly recommended. [1]

  • Rationale: The free carboxylic acid has an acidic proton that can interfere with the basic conditions required for the Suzuki coupling.[1] It can react with the base, potentially altering the pH and stoichiometry of the reaction. Furthermore, the carboxylate anion can coordinate to the palladium center, which may inhibit catalytic activity.

  • Workflow: A typical workflow involves esterifying the carboxylic acid, performing the Suzuki coupling on the ester, and then hydrolyzing the ester back to the carboxylic acid in a subsequent step.[12]

Q5: What are the best starting points for catalyst, ligand, and solvent selection for this class of compounds?

While every substrate is unique, the following conditions provide a robust starting point for the Suzuki coupling of bromo-oxazole esters.

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)These are common, reliable Pd(II) and Pd(0) precatalysts.[12]
Ligand SPhos or XPhos (2-10 mol%)Bulky, electron-rich phosphine ligands are often effective for cross-coupling of heteroaryl halides.[7][12]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These bases offer good reactivity and solubility.[5][12]
Solvent Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OThese solvent systems are effective at dissolving both the organic and inorganic components of the reaction.[1][5][12]
Temperature 80-110 °CThis temperature range typically provides a good balance between reaction rate and stability.[1][5][12]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. Each step presents a potential point of failure.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X L₂) Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar' L₂) OxAdd->Transmetalation Ar'-B(OR)₂⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' (Desired Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

When a reaction yields poor results, a systematic approach to optimization is crucial.

Troubleshooting_Workflow Start Low Yield Observed Catalyst Check Catalyst System (Fresh Pd/Ligand, Degassing) Start->Catalyst Conditions Optimize Conditions (Temperature, Solvent) Start->Conditions Base Screen Bases (K₃PO₄, Cs₂CO₃) Start->Base SideReactions Analyze for Side Products (Debromination, Homocoupling) Start->SideReactions Success Improved Yield Catalyst->Success Conditions->Success Base->Success SideReactions->Catalyst SideReactions->Conditions

Caption: A decision tree for troubleshooting low-yielding reactions.

Protocols

General Protocol for Suzuki Coupling of a Bromo-oxazole Ester

This protocol is a starting point and should be optimized for your specific substrate.

  • Reaction Setup: To a dry reaction vessel, add the bromo-oxazole ester (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.[1][18]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the phosphine ligand (e.g., SPhos, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1).[1] The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Retrieved from [Link]

  • Cerna, I., et al. (2011). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • Anderson, J. C., et al. (2006). Suzuki Coupling of Oxazoles. Organic Letters. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]

  • Sigman, M. S., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]

  • Handy, S. T., et al. (2003). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 44(2), 427-430. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

  • De Souza, A., et al. (2022). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Buchwald, S. L., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Hazari, N., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature effect on coupling reaction. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • DOI. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • Ignited Minds. (n.d.). View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Effect of temperature on the progress of the assisted Suzuki... Retrieved from [Link]

  • PubMed. (2006, June 8). Suzuki Coupling of Oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reaction of Oxazoles. Retrieved from [Link]

  • National Institutes of Health. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

Sources

Overcoming debromination side reactions in 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. This resource is designed to provide expert guidance and troubleshooting strategies to overcome common challenges encountered during the synthesis of this important building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure your success in the laboratory.

Introduction

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a key intermediate in the development of various pharmaceutical agents. The oxazole core is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] However, the synthesis of this specific molecule presents a significant challenge: the propensity for debromination, which leads to the formation of an undesired and difficult-to-remove byproduct. This guide will provide a structured approach to understanding and mitigating this and other potential side reactions.

Troubleshooting Guide: Overcoming Debromination and Other Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Problem 1: Significant Formation of the Debrominated Byproduct

FAQ: Why am I observing a significant amount of 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid in my reaction mixture?

Answer: Debromination, the loss of the bromine atom at the C2 position of the oxazole ring, is a common side reaction. This can be triggered by several factors during the synthesis or workup stages. The C2 position of the oxazole ring is susceptible to nucleophilic attack and certain reductive conditions, which can lead to the cleavage of the C-Br bond.[2]

Root Causes & Solutions:

  • Harsh Reaction Conditions: Elevated temperatures or the use of overly strong bases can promote debromination.

  • Reductive Quenching: Using certain quenching agents can inadvertently lead to the reduction of the C-Br bond.

  • Catalyst-Mediated Reduction: If a palladium catalyst is used in a subsequent cross-coupling reaction, reductive dehalogenation can occur as a side reaction.[3]

Recommended Protocol for Minimizing Debromination during Bromination:

The key to preventing the formation of the debrominated byproduct is to carefully control the reaction conditions during the bromination step.

ParameterRecommendationRationale
Brominating Agent N-Bromosuccinimide (NBS)NBS is a milder and more selective brominating agent compared to liquid bromine, reducing the likelihood of side reactions.[4][5]
Solvent Tetrahydrofuran (THF)THF is a suitable solvent for this reaction.[6]
Temperature 0°C to room temperatureLowering the reaction temperature can significantly improve selectivity and minimize unwanted side reactions.[4]
Stoichiometry 1.0 - 1.1 equivalents of NBSPrecise control of the stoichiometry is crucial to avoid over-bromination or other side reactions.[4]

Step-by-Step Protocol:

  • Dissolve the starting material, 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid ethyl ester, in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Difficulty in Removing the Debrominated Impurity

FAQ: I have already formed the debrominated byproduct. How can I effectively remove it from my desired 2-bromo product?

Answer: Separating the debrominated impurity from the target compound can be challenging due to their similar polarities. However, careful selection of purification techniques can achieve the desired purity.

Purification Strategies:

  • Column Chromatography: This is the most common method for purification. Optimizing the solvent system is key. A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. A shallow gradient elution can improve separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.[7] The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature and highly soluble at elevated temperatures, while the impurity should remain soluble at all temperatures.

  • Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC using a C18 column is a powerful technique.[8]

Workflow for Purification:

PurificationWorkflow Crude_Product Crude Product (Mixture of Bromo and Debromo) Column_Chromatography Column Chromatography (Hexane/EtOAc gradient) Crude_Product->Column_Chromatography Purity_Check1 Purity Check (TLC/LC-MS) Column_Chromatography->Purity_Check1 Impure_Fraction Impure Fractions Column_Chromatography->Impure_Fraction Recrystallization Recrystallization Purity_Check1->Recrystallization <95% Pure (Solid) Prep_HPLC Preparative HPLC Purity_Check1->Prep_HPLC <95% Pure (Oil) Pure_Product Pure 2-Bromo Product Purity_Check1->Pure_Product >95% Pure Purity_Check2 Purity Check (TLC/LC-MS) Recrystallization->Purity_Check2 Recrystallization->Impure_Fraction Purity_Check2->Prep_HPLC <98% Pure Purity_Check2->Pure_Product >98% Pure Prep_HPLC->Pure_Product

Caption: Decision workflow for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the general methods for synthesizing the oxazole ring in this compound?

A1: Several methods exist for the synthesis of the oxazole core.[9] A common approach involves the cyclization of an α-acylaminoketone, known as the Robinson-Gabriel synthesis.[10] Another widely used method is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde.[6] For the specific target molecule, a plausible route would involve the condensation of an appropriate serine derivative with a difluoroacetylating agent, followed by cyclodehydration and oxidation.

Q2: Can I use other brominating agents besides NBS?

A2: While other brominating agents like liquid bromine (Br₂) can be used, they are generally more reactive and less selective, which can lead to the formation of polybrominated byproducts and increase the risk of debromination under certain conditions.[4] For this specific substrate, NBS is the recommended choice for a more controlled and selective bromination.[4]

Q3: How does the difluoromethyl group influence the reaction?

A3: The electron-withdrawing nature of the difluoromethyl group at the C4 position can influence the reactivity of the oxazole ring. It can make the C5 position more susceptible to nucleophilic attack and may also affect the acidity of the C2 proton, although to a lesser extent than substituents at C2. This electronic effect needs to be considered when choosing reaction conditions, particularly the strength of the base.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specifically:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood.

  • Solvents: Use anhydrous solvents where specified, as water can interfere with the reaction.

  • Inert Atmosphere: Reactions involving organometallic reagents or other air-sensitive compounds should be conducted under an inert atmosphere (nitrogen or argon).

Q5: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A5:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the formation of the product and byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the final product. ¹⁹F NMR is particularly important for verifying the presence and integrity of the difluoromethyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Visualizing the Synthetic Pathway:

SynthesisPathway Starting_Material 4-(difluoromethyl)-1,3-oxazole- 5-carboxylic acid ethyl ester Bromination Bromination (NBS, THF, 0°C to rt) Starting_Material->Bromination Quenching Quenching (aq. Na2S2O3) Bromination->Quenching Debromination_Side_Reaction Debromination (Side Reaction) Bromination->Debromination_Side_Reaction Harsh Conditions Workup Aqueous Workup & Extraction Quenching->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product 2-Bromo-4-(difluoromethyl)-1,3-oxazole- 5-carboxylic acid ethyl ester Purification->Final_Product

Caption: General workflow for the synthesis.

References

  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2022). MDPI. [Link]

  • A Practical Synthesis of 1,3-Oxazole. (2021). ResearchGate. [Link]

  • Method for purifying a bromine compound.
  • Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2017). PMC. [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. (2017). Beilstein Journals. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. [Link]

  • Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. ResearchGate. [Link]

  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999). University of Pennsylvania. [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Modern Strategies for Heterocycle Synthesis. (2020). MDPI. [Link]

  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018). Beilstein Journals. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). ResearchGate. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences. [Link]

  • Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (2021). ACS Omega. [Link]

  • One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). The Journal of Organic Chemistry. [Link]

  • Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). The Journal of Organic Chemistry. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. [Link]

Sources

Technical Support Center: HPLC Method Development for 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the RP-HPLC separation of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid and its closely related synthetic impurities.

This molecule presents a unique chromatographic challenge: it combines a highly polarizable, electron-withdrawing oxazole ring, a hydrophobic heavy halogen (bromine), a hydrogen-bonding difluoromethyl group, and an ionizable carboxylic acid. Standard C18 methods often fail here. Below, we dissect the causality behind these failures and provide a self-validating framework to achieve baseline resolution.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I seeing severe peak tailing and split peaks for the main API?

The Causality: The carboxylic acid group on this oxazole ring has an unusually low pKa​ (estimated ~2.0) due to the strong electron-withdrawing effects of the adjacent difluoromethyl and bromo substituents. If your mobile phase pH is near this pKa​ (e.g., pH 2.5–3.5), the molecule exists in a dynamic equilibrium between its protonated and ionized states, leading to split peaks. Furthermore, ionized carboxylates undergo secondary interactions with residual active silanols on the silica stationary phase, causing severe tailing.

The Solution: You must force the analyte into a single protonated state. An1, reducing their ability to interact with the negatively charged carboxylate of the analyte[1]. Use 0.1% to 0.2% Trifluoroacetic Acid (TFA) in your aqueous mobile phase to drop the pH well below 2.0. Similar oxazole-carboxylic acid derivatives are routinely analyzed using 2 to ensure peak symmetry[2].

Q2: My standard C18 column cannot resolve the debrominated impurity from the API. What should I do?

The Causality: C18 columns rely exclusively on dispersive (hydrophobic) interactions. The debrominated impurity (4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid) and positional isomers have nearly identical hydrophobic footprints to the API.

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The 3 provides a stable, reversed-phase packing with electron-deficient phenyl rings due to the presence of electronegative fluorines[3]. This provides orthogonal retention mechanisms—specifically dipole-dipole interactions with the C-F/C-Br bonds and π−π interactions with the oxazole ring—allowing for baseline resolution of halogenated isomers.

Q3: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as the organic modifier on the PFP column?

The Causality: Acetonitrile contains a triple bond that acts as a π -electron participant. When used with a PFP column, MeCN competes with the analyte for the π−π interaction sites on the stationary phase, effectively masking the column's unique selectivity. Methanol is a protic solvent that does not interfere with π−π interactions. The Solution: Always screen Methanol first when using a PFP column for aromatic or halogenated analytes.

Part 2: Visualizing the Optimization Logic

Troubleshooting_Logic Issue Issue: Poor Resolution or Tailing CheckPH Is Mobile Phase pH < 2.0? Issue->CheckPH FixPH Add 0.1%-0.2% TFA CheckPH->FixPH No CheckCol Using C18 Column? CheckPH->CheckCol Yes FixPH->CheckCol FixCol Switch to PFP (Pentafluorophenyl) CheckCol->FixCol Yes CheckOrg Using Acetonitrile? CheckCol->CheckOrg No FixCol->CheckOrg FixOrg Switch to Methanol to enhance π-π CheckOrg->FixOrg Yes Success Optimized Separation Achieved CheckOrg->Success No FixOrg->Success

Troubleshooting workflow for HPLC separation of halogenated oxazole carboxylic acids.

PFP_Interactions Analyte Analyte (API) PiPi π-π Interactions (Oxazole Ring) Analyte->PiPi Dipole Dipole-Dipole (C-F and C-Br bonds) Analyte->Dipole Hbond Hydrogen Bonding (Carboxylic Acid) Analyte->Hbond Hydrophobic Hydrophobic (Halogens) Analyte->Hydrophobic PFP PFP Stationary Phase PiPi->PFP Dipole->PFP Hbond->PFP Hydrophobic->PFP

Multimodal retention mechanisms of Pentafluorophenyl (PFP) columns with the API.

Part 3: Quantitative Chromatographic Data Summary

The following table summarizes the expected chromatographic performance when transitioning from a generic C18/MeCN method to the optimized PFP/MeOH method.

Analyte / ImpurityRelative Retention Time (C18 / MeCN)Relative Retention Time (PFP / MeOH)Resolution ( Rs​ ) on PFPTailing Factor ( Tf​ ) on PFP
Debrominated Impurity 0.950.823.21.12
Main API 1.001.00-1.05
Positional Isomer 1.021.154.51.08
Decarboxylated Impurity 2.503.10> 10.01.02

Note: The decarboxylated impurity lacks the highly polar carboxylic acid moiety, drastically increasing its hydrophobicity. It will elute during the high-organic flush phase of the gradient.

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must pass the System Suitability Test (SST) gates before proceeding to sample analysis.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water. Add 1.0 mL of MS-grade TFA to 1000 mL of water. Mix thoroughly and degas. (Causality: Drops pH to ~2.0, suppressing ionization of the API and shielding residual silanols).

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol. (Causality: Preserves π−π interactions on the PFP column).

  • Diluent: 50:50 Water:Methanol (v/v).

Chromatographic Conditions
  • Column: Ascentis® Express F5 (Pentafluorophenyl) or equivalent Core-Shell PFP, 150 x 4.6 mm, 2.7 µm.

  • Column Temperature: 35°C (Stabilizes retention times and lowers system backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm (Optimize based on the specific UV maxima of the oxazole ring).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.04060
20.01090
25.17030
32.07030
System Suitability Testing (SST) - The Validation Gate

Inject a System Suitability Solution containing the API (0.1 mg/mL) spiked with the Debrominated Impurity (0.01 mg/mL) and Positional Isomer (0.01 mg/mL). Do not proceed to sample analysis unless the following criteria are met:

  • Resolution ( Rs​ ): Between the Debrominated Impurity and the API must be 2.0 .

  • Tailing Factor ( Tf​ ): For the API peak must be 1.5 . (If >1.5, verify the pH of Mobile Phase A).

  • Precision: %RSD of the API peak area from 5 replicate injections must be 2.0% .

References

  • Development and Validation of RP-HPLC Method for Simultaneous Estimation of Amoxicillin, Dicloxacillin and Lactobacillus in Combined Dosage Form. International Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Technical Support Center: Enhancing the Solubility of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (C₅H₂BrF₂NO₃)[1]. Due to its complex structure, featuring both polar and non-polar moieties, achieving sufficient concentration in organic solvents can be a significant hurdle in synthesis, purification, and screening workflows. This document provides a series of troubleshooting guides and experimental protocols to systematically overcome these solubility issues.

Understanding the Molecule: A Structural Perspective on Solubility

The solubility behavior of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is dictated by the interplay of its distinct functional groups:

  • 1,3-Oxazole Ring : A heterocyclic core that contributes to the molecule's aromaticity and moderate polarity.[2]

  • Carboxylic Acid (-COOH) : A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This is the primary driver of solubility in polar, protic solvents and introduces pH-dependency.

  • Bromo (-Br) and Difluoromethyl (-CHF₂) Groups : These electron-withdrawing groups increase the molecule's molecular weight and lipophilicity, which can reduce solubility in highly polar solvents.

Based on these features, the compound is expected to be a crystalline solid with poor solubility in non-polar solvents and variable solubility in polar organic solvents.[3]

PropertyValueSource
Molecular Formula C₅H₂BrF₂NO₃PubChem[1]
Molecular Weight 257.98 g/mol Calculated
Appearance Likely a crystalline powderInferred from similar structures[2]
Predicted Solubility Profile Sparingly soluble in water; higher solubility expected in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like methanol.[3][4]BenchChem[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my compound insoluble in common non-polar solvents like hexanes or toluene?

A: The principle of "like dissolves like" is at play. Your molecule contains a highly polar carboxylic acid group and a nitrogen-oxygen heterocycle, making it predominantly polar. Non-polar solvents like hexanes lack the ability to form the strong dipole-dipole interactions or hydrogen bonds necessary to overcome the crystal lattice energy of your solid compound.

Q2: I'm seeing limited success with moderately polar solvents like ethyl acetate or dichloromethane (DCM). What is the underlying cause?

A: While solvents like ethyl acetate and DCM have dipoles, they are aprotic (cannot donate hydrogen bonds). The primary driver of solubility for this molecule is the carboxylic acid group, which strongly prefers to interact with other protic molecules or highly polar aprotic solvents that are strong hydrogen bond acceptors. The energy gain from solvation in these moderately polar solvents is often insufficient to fully dissolve the compound.

Q3: Can I improve solubility simply by heating the mixture?

A: Yes, increasing the temperature will increase the kinetic energy of the solvent molecules and generally improves the solubility of solid solutes. However, this comes with two critical caveats:

  • Compound Stability: The oxazole ring and its substituents may be susceptible to degradation at elevated temperatures. Always start with a small test sample and monitor for color change or the appearance of new spots by TLC or LC-MS.

  • Metastable Solutions: The compound may precipitate or "crash out" of the solution upon cooling to room temperature. If your downstream application is at room temperature, a heat-assisted dissolution may not be a stable solution.

Q4: How can I leverage the carboxylic acid group to dramatically improve solubility?

A: The acidic proton of the carboxylic acid is the key. By deprotonating it with a suitable base, you form the corresponding carboxylate salt. This ionic salt is significantly more polar than the neutral acid, leading to a substantial increase in solubility in polar protic solvents. This is a widely used and highly effective strategy for carboxylic acids.[5] See Protocol 3 for a detailed methodology.

Troubleshooting Guides & Experimental Protocols

This section provides step-by-step protocols for systematically identifying a suitable solvent system for your compound.

Logical Flow for Solubility Troubleshooting

The following diagram outlines a systematic approach to troubleshooting solubility issues with 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid.

G cluster_0 Initial Assessment cluster_1 Outcome Analysis cluster_2 Advanced Techniques cluster_3 Final Check start Start with Compound protocol1 Protocol 1: Systematic Solvent Screen (Polar Aprotic & Protic) start->protocol1 result1 Is Solubility Sufficient? protocol1->result1 yes_node Success! Proceed with Experiment result1->yes_node Yes no_node Solubility is Poor result1->no_node No protocol2 Protocol 2: Co-Solvent Systems no_node->protocol2 protocol3 Protocol 3: Base-Mediated Salt Formation no_node->protocol3 protocol4 Protocol 4: Physical Methods (Heat/Sonication) no_node->protocol4 result2 Is Solution Stable & Compatible with Next Step? protocol2->result2 protocol3->result2 protocol4->result2 result2->yes_node Yes reassess Re-evaluate Approach result2->reassess No

Caption: A workflow for systematically troubleshooting solubility.

Protocol 1: Systematic Solvent Screening

This protocol uses the gold-standard "shake-flask" method to determine equilibrium solubility in a range of common organic solvents.[3]

Objective: To identify the most promising single-solvent systems.

Materials:

  • 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

  • Vials with screw caps

  • Magnetic stirrer and stir bars (optional)

  • Vortex mixer

  • Analytical balance

  • Selection of solvents (see table below)

  • Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

Solvent Selection Rationale:

The solvents below are chosen to cover a range of polarities and hydrogen bonding capabilities.

Solvent ClassSolventRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High polarity, strong H-bond acceptor. Often a good starting point for sparingly soluble compounds.[4]
N,N-Dimethylformamide (DMF)Similar to DMSO, very effective at solvating polar molecules.[4]
Acetonitrile (MeCN)Less polar than DMSO/DMF, but useful for chromatography and reactions.
Tetrahydrofuran (THF)Moderate polarity, can solvate a range of compounds.
Polar Protic Methanol (MeOH)Capable of hydrogen bonding, effective for many carboxylic acids.[2]
Ethanol (EtOH)Slightly less polar than methanol.
Water (with additives)Solubility is expected to be low in pure water but can be significantly increased in alkaline aqueous solutions.[3]

Procedure:

  • Preparation: Weigh approximately 5-10 mg of the compound into separate, labeled vials.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 0.5 mL) to the first vial.

  • Equilibration: Cap the vial securely. Agitate the mixture vigorously using a vortex mixer for 1-2 minutes. Place it on a shaker or stirrer at a constant, ambient temperature for at least 24 hours to ensure equilibrium is reached.

  • Observation: After equilibration, visually inspect the vial. If the solid is completely dissolved, record the solubility as "> X mg/mL" (where X is the calculated concentration) and repeat from step 2 with a larger mass of compound.

  • Saturated Solution Analysis: If solid remains, the solution is saturated. Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particulates.

  • Quantification: The concentration of the dissolved compound in the filtrate can be determined using a suitable analytical method (e.g., HPLC, UPLC-MS, or gravimetric analysis after solvent evaporation).

  • Repeat: Repeat steps 2-6 for each solvent to be tested.

Protocol 2: Improving Solubility with Co-Solvent Systems

Objective: To enhance solubility by blending a primary solvent where the compound is sparingly soluble with a secondary, stronger solvent. This is a common technique in pharmaceutical formulations.[5]

Procedure:

  • Identify Leads: From Protocol 1, identify a solvent in which the compound has moderate solubility (e.g., THF or MeCN) and one in which it has high solubility (e.g., DMSO or DMF).

  • Prepare a Slurry: Create a slurry of your compound in the moderately effective solvent (e.g., 10 mg in 1 mL of THF).

  • Titration: While stirring, add the stronger solvent (e.g., DMSO) dropwise to the slurry.

  • Observe: Note the volume of the co-solvent required to achieve complete dissolution. This provides a ratio (e.g., 9:1 THF:DMSO) that can be used as a starting point for your experiments. The solubilities of carboxylic acids in some organic solvents can also be enhanced by the presence of a small amount of water.[6][7]

Protocol 3: Base-Mediated Salt Formation for Enhanced Solubility

Objective: To deprotonate the carboxylic acid, forming a highly polar carboxylate salt that is more soluble in polar protic solvents.

Caption: Deprotonation of the carboxylic acid to form a soluble salt.

Procedure:

  • Solvent Selection: Choose a suitable polar solvent such as methanol, ethanol, or THF.

  • Prepare a Suspension: Suspend the 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid in the chosen solvent.

  • Base Addition: Add a slight molar excess (1.1 to 1.2 equivalents) of a suitable base. The choice of base depends on the requirements of your subsequent reaction:

    • Organic Bases: For reaction mixtures, triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.

    • Inorganic Bases: For isolation or formulation, potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH) can be used, particularly with protic solvents.

  • Stir and Observe: Stir the mixture at room temperature. Dissolution should occur as the salt is formed. Gentle warming may be applied if needed, but monitor for stability. The formation of the salt is often the most effective way to increase the dissolution rate and solubility of acidic compounds.[5]

Protocol 4: Physical Methods - Sonication

Objective: To use high-frequency sound waves to break down agglomerates of solid particles and accelerate the dissolution process.

Procedure:

  • Prepare a Suspension: Add the compound and the desired solvent to a vial.

  • Sonicate: Place the vial in an ultrasonic bath.

  • Monitor: Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for dissolution. Monitor the temperature of the bath, as prolonged sonication can cause heating. This method is particularly useful for kinetically slow dissolutions but will not improve the thermodynamic equilibrium solubility.

References

  • UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • PubChemLite. (n.d.). 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]

Sources

Technical Support Center: Stereochemical Integrity in Amide Couplings with Oxazole-5-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with oxazole-5-carboxylic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of preventing epimerization during amide bond formation. Our goal is to equip you with the scientific understanding and practical protocols necessary to maintain the stereochemical purity of your molecules.

Introduction: The Challenge of Epimerization with Oxazole-5-Carboxylic Acids

Oxazole-5-carboxylic acids are valuable building blocks in medicinal chemistry, prized for their role in creating complex and biologically active molecules. However, when coupling these heterocyclic acids with chiral amines or amino acids, the risk of epimerization at the adjacent stereocenter is a significant concern. The electron-deficient nature of the oxazole ring can influence the reaction environment, potentially increasing the susceptibility to loss of stereochemical integrity. This guide will walk you through the mechanisms of epimerization and provide actionable strategies to ensure your final compounds have the desired stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a problem in my reaction with oxazole-5-carboxylic acid?

A1: Epimerization is an unwanted side reaction that inverts the stereochemistry at a single chiral center in a molecule. In the context of coupling a chiral amine with an oxazole-5-carboxylic acid, this typically occurs at the alpha-carbon of the amine. The result is the formation of a diastereomer of your target molecule. These epimers often have very similar physical properties, making them difficult to separate by standard chromatographic techniques.[1][2] The presence of these impurities can significantly alter the biological activity and pharmacokinetic profile of your final compound, making the control of stereochemistry a critical quality attribute.[1]

Q2: What are the primary chemical pathways that lead to epimerization during amide bond formation?

A2: There are two principal mechanisms responsible for the loss of stereochemical integrity during amide coupling reactions:

  • Oxazolone Formation: This is the most prevalent pathway, especially when coupling N-acylated amino acids.[1][2] The activated carboxylic acid can undergo an intramolecular cyclization to form a planar, achiral oxazol-5(4H)-one intermediate.[1][3] This intermediate is susceptible to proton abstraction by a base, followed by re-protonation from either face, which scrambles the stereochemistry. The subsequent reaction with the amine nucleophile then yields a mixture of epimers.[1]

  • Direct Enolization (Direct Hα Abstraction): A base present in the reaction mixture can directly remove the acidic proton from the α-carbon of the activated chiral reactant.[1][4] This creates a planar enolate intermediate, which can then be protonated from either side, leading to racemization before the amide bond forms.[1][4] The electron-withdrawing nature of the adjacent oxazole ring can potentially increase the acidity of this proton, making this pathway a significant consideration.

Troubleshooting Guide: High Epimerization in Your Amide Coupling Reaction

If you are observing a high percentage of the undesired epimer in your product, consider the following potential causes and solutions.

Problem: Significant epimerization detected by chiral HPLC or NMR.

The choice of coupling reagent is paramount as it determines the degree and nature of the carboxylic acid activation. Highly reactive reagents can accelerate the formation of the epimerization-prone oxazolone intermediate.[5]

Solutions:

  • Switch to a Less Reactive Reagent: If you are using a highly reactive uronium/aminium salt like HATU or HBTU without additives, consider switching to a carbodiimide-based coupling. The combination of DIC/OxymaPure is an excellent choice, as OxymaPure has been shown to be superior to HOBt in suppressing racemization and is a safer alternative.[6]

  • Employ Phosphonium-Based Reagents: Reagents like DEPBT are known for their remarkable resistance to racemization and are particularly useful for coupling easily epimerized substrates.[7]

  • Consider Ynamides: For particularly sensitive substrates, novel coupling reagents like ynamides have been shown to provide good yields with very low epimerization under nearly neutral conditions.[8]

The base plays a crucial role in both deprotonating the amine nucleophile and, unfortunately, in promoting the side reactions that lead to epimerization.[1][4]

Solutions:

  • Use a Sterically Hindered Base: Bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally preferred over less hindered bases like triethylamine (TEA). Their steric bulk can disfavor the abstraction of the α-proton.[5]

  • Use a Weaker Base: If your reaction conditions permit, switching to a weaker base like N-methylmorpholine (NMM) can reduce the rate of proton abstraction and minimize epimerization.[5]

  • Optimize Base Equivalents: Use the minimum amount of base necessary to achieve a reasonable reaction rate. Typically, 1.1 to 1.5 equivalents are sufficient. Excess base will only increase the rate of epimerization.

The polarity of the solvent can significantly influence the rate of epimerization.

Solutions:

  • Avoid Highly Polar Aprotic Solvents: Whenever possible, try to avoid solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), as they are known to promote epimerization.[5]

  • Use Less Polar Solvents: Solvents such as dichloromethane (DCM) or chloroform have been shown to suppress epimerization.[5] Ensure that your starting materials have adequate solubility in these solvents.

Higher reaction temperatures accelerate all reactions, including the undesirable pathways leading to epimerization.

Solutions:

  • Perform the Reaction at Lower Temperatures: Running the coupling reaction at 0 °C or even -15 °C can dramatically reduce the extent of epimerization.[5]

  • Maintain a Consistent Low Temperature: It is crucial to maintain a stable low temperature throughout the addition of all reagents and for the duration of the reaction.

Allowing the oxazole-5-carboxylic acid to be activated by the coupling reagent for an extended period before the addition of the chiral amine can lead to a higher concentration of the epimerization-prone activated intermediate.

Solutions:

  • Minimize Pre-activation: Add the amine component to the reaction mixture shortly after the activation of the carboxylic acid.

  • Consider In Situ Activation: Add the coupling reagent to a mixture of the oxazole-5-carboxylic acid and the chiral amine. This allows the activated species to be consumed by the amine as it is formed, minimizing its standing concentration.

Data-Driven Reagent Selection

The following table summarizes the performance of various coupling reagent systems in a model peptide synthesis that is prone to racemization. This data can guide your selection of reagents for coupling with oxazole-5-carboxylic acids.

Coupling SystemBaseSolventTemperature (°C)% Epimerization (D-isomer)
HATU DIPEADMF25High
HBTU/HOBt DIPEADMF25Moderate
DCC/HOBt NMMDCM0Low
DIC/OxymaPure DIPEADCM0Very Low
DEPBT DIPEACH2Cl225Very Low

This table is a representative summary based on data from peptide synthesis literature and is intended for comparative purposes.

Experimental Protocols

Protocol 1: Low-Epimerization Amide Coupling using DIC/OxymaPure

This protocol is recommended as a starting point for minimizing epimerization when coupling oxazole-5-carboxylic acids with chiral amines.

  • Dissolve the oxazole-5-carboxylic acid (1.0 eq) and OxymaPure (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add the chiral amine (1.1 eq) to the mixture.

  • Add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) dropwise to the cooled solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature and continue stirring for an additional 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the dicyclohexylurea (DCU) byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the final product for epimeric purity using chiral HPLC.

Protocol 2: Epimerization Suppression with Copper(II) Chloride

The addition of copper(II) chloride has been shown to be an effective strategy for suppressing epimerization, particularly with carbodiimide-based couplings.

  • Dissolve the oxazole-5-carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C.

  • Add the chiral amine (1.2 eq) to the mixture.

  • Add N,N'-diisopropylcarbodiimide (DIC) (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion.

  • Work-up the reaction as described in Protocol 1.

  • Analyze the final product for epimeric purity by chiral HPLC.

Visualizing the Problem: Epimerization Mechanisms and Troubleshooting Workflow

The following diagrams illustrate the key chemical pathways leading to epimerization and a logical workflow for troubleshooting these issues in your experiments.

Epimerization_Mechanisms Mechanisms of Epimerization During Amide Bond Formation cluster_0 Oxazolone Pathway cluster_1 Direct Enolization Pathway ActivatedAcid_O Activated Oxazole Carboxylic Acid Oxazolone Planar Oxazolone Intermediate ActivatedAcid_O->Oxazolone Intramolecular Cyclization EpimerizedProduct_O Epimerized Amide Product Oxazolone->EpimerizedProduct_O Amine Attack ActivatedAcid_E Activated Chiral Amine Complex Enolate Planar Enolate Intermediate ActivatedAcid_E->Enolate Base-mediated Proton Abstraction EpimerizedProduct_E Epimerized Amide Product Enolate->EpimerizedProduct_E Amide Bond Formation Start Chiral Amine + Oxazole-5-COOH Start->ActivatedAcid_O Start->ActivatedAcid_E

Mechanisms of epimerization during amide bond formation.

Troubleshooting_Workflow Troubleshooting Workflow for High Epimerization Start High Epimerization Observed ChangeReagent Change Coupling Reagent? (e.g., to DIC/OxymaPure) Start->ChangeReagent ChangeBase Modify Base? (e.g., Weaker/Hindered) ChangeReagent->ChangeBase Yes Success Epimerization Minimized ChangeReagent->Success No, Issue Resolved ChangeSolvent Change Solvent? (e.g., to DCM) ChangeBase->ChangeSolvent Yes ChangeBase->Success No, Issue Resolved LowerTemp Lower Temperature? (e.g., to 0°C) ChangeSolvent->LowerTemp Yes ChangeSolvent->Success No, Issue Resolved ReducePreactivation Reduce Pre-activation Time? LowerTemp->ReducePreactivation Yes LowerTemp->Success No, Issue Resolved ReducePreactivation->Success Yes

A logical approach to troubleshooting epimerization.

References

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Abd-El-Aziz, A. S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Gong, Y., et al. (2018). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Angewandte Chemie International Edition, 57(48), 15833-15837. [Link]

  • Hardy, P. M., & Lingham, I. N. (1983). Racemisation in peptide synthesis. International Journal of Peptide and Protein Research, 21(4), 392-405. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Gong, Y., et al. (2018). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Angewandte Chemie International Edition, 57(48), 15833-15837. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-4-(difluoromethyl)-1,3-oxazole-5-carboxylic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated heterocyclic scaffolds are indispensable building blocks for the synthesis of novel therapeutic agents.[1][2] The 4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid core, in particular, offers a unique combination of electronic properties and potential biological activity. The choice of the halogen at the C-2 position—a critical handle for diversification via cross-coupling reactions—profoundly impacts synthetic strategy and efficiency. This guide provides an in-depth comparison of the reactivity of 2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid and its 2-chloro analogue. We will explore the theoretical underpinnings of their reactivity differences, present a validated experimental protocol for a comparative Suzuki-Miyaura coupling, and provide data-driven insights to guide researchers in selecting the optimal substrate for their drug discovery programs.

Theoretical Framework: Unpacking the Reactivity Differential

The disparate reactivity of the 2-bromo and 2-chloro oxazoles is governed by a confluence of bond energetics and the electronic influence of the ring substituents. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, these factors primarily manifest in the rate-determining oxidative addition step.[3][4]

The Carbon-Halogen Bond: The Primary Determinant

The fundamental difference lies in the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond.

  • C-Br Bond: Lower BDE, making it more susceptible to cleavage.

  • C-Cl Bond: Higher BDE, requiring more energy to break.

This disparity dictates that the oxidative addition of a Pd(0) catalyst to the C-Br bond is kinetically more favorable and occurs under significantly milder conditions than addition to the C-Cl bond.[5] This is the principal reason for the generally accepted reactivity order in cross-coupling: C-I > C-OTf > C-Br >> C-Cl.[4]

Electronic Perturbation by Ring Substituents

The oxazole ring is further modulated by two strongly electron-withdrawing groups (EWGs):

  • 4-(Difluoromethyl) Group (-CHF₂): This group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms.[6][7] This effect reduces electron density across the heterocyclic ring.

  • 5-(Carboxylic Acid) Group (-COOH): The carboxylic acid is also a potent EWG, primarily through an inductive effect and, to a lesser extent, resonance. Its acidity can also play a role in the reaction, potentially interacting with the basic conditions required for many coupling reactions.

The net effect of these EWGs is a decrease in the electron density of the oxazole ring, which can influence the kinetics of the oxidative addition step. While a more electron-deficient ring can sometimes accelerate oxidative addition, the dominant factor in this comparison remains the intrinsic strength of the C-X bond.

Experimental Design: A Head-to-Head Comparison via Suzuki-Miyaura Coupling

To empirically validate the theoretical differences, we propose a standardized Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern C-C bond formation due to its functional group tolerance and the commercial availability of a vast array of boronic acids.[8][9]

The workflow is designed as a self-validating system, ensuring that any observed differences in yield and reaction rate can be directly attributed to the choice of the halogen on the oxazole substrate.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagent Preparation (Oxazole, Boronic Acid, Base, Solvent) setup Inert Atmosphere Setup (Degassing, N2/Ar Purge) reagents->setup addition Reagent Addition & Catalyst Loading (Pd Catalyst, Ligand) setup->addition heating Heating to Target Temperature (e.g., 80°C for Bromo, 100°C for Chloro) addition->heating monitoring Reaction Monitoring (TLC / LC-MS) heating->monitoring quench Aqueous Work-up (Quenching, Extraction) monitoring->quench Upon Completion purify Column Chromatography quench->purify characterize Product Characterization (NMR, MS) purify->characterize data Data Analysis (Yield, Purity) characterize->data Suzuki_Cycle cluster_cycle Catalytic Cycle A Ar-X (X = Br or Cl) pd2_ox Ar-Pd(II)L₂-X B Ar'-B(OH)₂ pd2_trans Ar-Pd(II)L₂-Ar' C Base D Ar-Ar' pd0 Pd(0)L₂ pd0->pd2_ox Oxidative Addition (Rate-Determining Step) Faster for X=Br pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination

Sources

LC-MS/MS Validation Methods for 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocol.

Executive Summary

As a Senior Application Scientist, I frequently evaluate analytical strategies for complex halogenated heterocycles. 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is a highly specialized chemical building block utilized in advanced pharmaceutical synthesis. Validating its purity presents a unique analytical challenge: the molecule possesses multiple isotopic signatures (due to bromine), extreme polarity (carboxylic acid), and susceptibility to synthetic degradation (decarboxylation, defluorination, or debromination).

This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative platforms (HPLC-UV and LC-HRMS) for purity validation. Furthermore, it details a self-validating, step-by-step experimental protocol grounded in the latest[1] and[2].

The Analytical Challenge & Mechanistic Causality

To design a robust purity assay, we must first understand the causality behind the molecule's behavior in an analytical system.

  • Ionization Dynamics: The carboxylic acid moiety readily donates a proton, making Negative Electrospray Ionization (ESI-) the mandatory choice. The electron-withdrawing difluoromethyl ( −CF2​H ) and bromine substituents stabilize the resulting [M−H]− anion through strong inductive effects, yielding exceptional ionization efficiency.

  • Chromatographic Retention: Highly polar acids exhibit poor retention on standard C18 columns. By utilizing a highly aqueous mobile phase buffered to pH 2.5–3.0 (e.g., 0.1% Formic Acid), we suppress the ionization of the carboxylic acid during chromatography, ensuring sharp, Gaussian peak shapes. Post-column, the high voltage of the ESI source easily strips the proton to generate the required anion.

  • Isotopic Fingerprinting: Bromine naturally occurs as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Monitoring both the m/z 240 and 242 precursor ions provides an internal confirmation of identity, effectively eliminating false positives from isobaric matrix interferences.

Platform Comparison: LC-MS/MS vs. Alternatives

When establishing an Analytical Target Profile (ATP) under [3], selecting the correct instrumentation is critical. While HPLC-UV is standard for bulk assay release, it lacks the specificity required to quantify trace-level structurally similar impurities.

The table below summarizes the quantitative performance of three primary analytical platforms for this specific oxazole derivative:

Performance MetricHPLC-UV (Diode Array)LC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF)
Primary Application Bulk purity assay (>0.1%)Trace impurity quantitationUnknown impurity ID
Limit of Detection (LOD) ~1.0 µg/mL~0.5 ng/mL ~2.0 ng/mL
Linear Dynamic Range 2–3 orders of magnitude4–5 orders of magnitude 3–4 orders of magnitude
Specificity Low (Relies solely on RT)High (MRM Transitions) Very High (Exact Mass)
Matrix Effect Susceptibility NoneModerate (Ion suppression)Moderate
Throughput HighHigh Medium

System Suitability & Fragmentation Dynamics

In LC-MS/MS, specificity is driven by Collision-Induced Dissociation (CID). For 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, the primary fragmentation pathway is the neutral loss of carbon dioxide ( −44 Da ) from the carboxylic acid—a classic diagnostic cleavage. Secondary fragmentation involves the loss of a bromine radical.

MRM_Logic Prec Precursor Ion [M-H]- m/z 240 (79Br) / 242 (81Br) CID Collision-Induced Dissociation (Argon Gas) Prec->CID Frag1 Loss of CO2 (-44 Da) m/z 196 / 198 CID->Frag1 Low CE (15 eV) Frag2 Loss of Br (-79/81 Da) m/z 161 CID->Frag2 High CE (30 eV) Quant Quantifier MRM 240 -> 196 Frag1->Quant Qual Qualifier MRM 240 -> 161 Frag2->Qual

ESI-Negative MRM Fragmentation Pathway for the target oxazole derivative.

Step-by-Step ICH Q2(R2) Validation Protocol

A validated method is a self-validating system; it must continuously prove its own reliability. The following protocol outlines the validation of the LC-MS/MS method in accordance with the updated [5].

Validation_Workflow Q14 ICH Q14: Analytical Target Profile Define Purity Requirements Spec Specificity (ICH Q2) Resolve Isobaric Impurities Q14->Spec Sens Sensitivity Establish LOD & LOQ Spec->Sens Lin Linearity & Range Evaluate 80-120% Target Sens->Lin Acc Accuracy & Precision Spike Recovery & %RSD Lin->Acc Rob Robustness Matrix & LC Variations Acc->Rob Val Validated LC-MS/MS Method Ready for QC Release Rob->Val

ICH Q14/Q2(R2) Lifecycle Approach to Analytical Method Validation.

Step 1: Specificity & Selectivity

Objective: Prove the method can unambiguously assess the analyte in the presence of impurities (e.g., debrominated analogs).

  • Procedure: Inject a blank matrix, a spiked impurity mixture, and the target compound standard.

  • Causality: By monitoring specific MRM transitions, we ensure that co-eluting matrix components do not artificially inflate the purity score.

  • Acceptance Criteria: No interfering peaks >30% of the LOQ at the retention time of the target analyte[6].

Step 2: Sensitivity (LOD & LOQ)

Objective: Determine the lowest concentration at which the compound can be reliably detected and quantified.

  • Procedure: Perform serial dilutions of the reference standard. Inject 6 replicates per concentration level.

  • Acceptance Criteria: Signal-to-Noise (S/N) ratio ≥3:1 for LOD and ≥10:1 for LOQ. The LOQ must exhibit a precision of %RSD≤20% .

Step 3: Linearity & Range

Objective: Demonstrate that the MS detector response is directly proportional to the concentration.

  • Procedure: Prepare calibration standards at 5 levels: 80%, 90%, 100%, 110%, and 120% of the target specification limit[4].

  • Causality: Triple quadrupoles can suffer from detector saturation at high concentrations. Evaluating this range ensures we are operating within the linear dynamic range of the electron multiplier.

  • Acceptance Criteria: Correlation coefficient ( R2 ) >0.995 using a 1/x weighted linear regression.

Step 4: Accuracy & Precision

Objective: Validate the exactness (recovery) and repeatability of the assay.

  • Procedure (Accuracy): Spike known quantities of the reference standard into the sample matrix at 3 concentration levels (Low, Medium, High) across the linear range.

  • Procedure (Precision): Perform 6 replicate injections of the 100% target concentration standard on the same day (Repeatability) and across 3 different days by different analysts (Intermediate Precision).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[6]. Precision %RSD must be ≤2.0% [7].

Step 5: Robustness

Objective: Ensure the method remains unaffected by small, deliberate variations in operational parameters.

  • Procedure: Systematically alter the column temperature ( ±5∘C ), mobile phase pH ( ±0.2 units), and flow rate ( ±10% ).

  • Acceptance Criteria: System suitability parameters (Resolution >2.0 , Tailing Factor ≤1.5 ) must remain within acceptable limits, ensuring the method is transferrable to other laboratories.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: MasterControl URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: ResolveMass URL: [Link]

  • Title: Establishing Acceptance Criteria for Analytical Methods Source: BioPharm International URL: [Link]

  • Title: Practical Strategies for ICH Q14 and Q2(R2) Compliance Source: Altasciences URL: [Link]

Sources

A Comparative Guide to Bioisosteric Replacement: Difluoromethyl Oxazoles vs. Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Bioisosteric Innovation

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing for potency, selectivity, and pharmacokinetic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a critical tool in this endeavor. The thiazole ring is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs for its favorable electronic properties and ability to engage in various biological interactions.[1][2] However, like many heterocyclic systems, the thiazole nucleus can be susceptible to metabolic oxidation, creating a liability in drug development programs.

This guide provides an in-depth comparison of a strategic bioisosteric replacement: substituting the traditional thiazole moiety with a 2-(difluoromethyl)oxazole. This exchange is not merely a substitution of one heterocycle for another; it introduces the unique properties of the difluoromethyl (-CF₂H) group. The highly polarized C-H bond in the -CF₂H group allows it to act as a competent hydrogen bond donor, a characteristic that can introduce novel, high-affinity interactions with a biological target.[3] Furthermore, the exceptional strength of the C-F bond confers significant metabolic stability.[4][5]

We will explore the comparative synthesis, physicochemical properties, and biological implications of this switch, providing researchers with the data-driven insights needed to make informed decisions in their own drug design campaigns.

Figure 1: Direct structural comparison of a generic thiazole scaffold and its difluoromethyl oxazole bioisostere.

Comparative Analysis: Physicochemical Properties

The decision to perform a bioisosteric replacement is predicated on modulating key molecular properties. The switch from a thiazole to a difluoromethyl oxazole induces significant changes in electronics, lipophilicity, and metabolic stability.

  • Electronic Profile & pKa: The thiazole ring is generally considered π-electron rich compared to the more electronegative oxygen-containing oxazole.[1] The addition of a strongly electron-withdrawing difluoromethyl group to the oxazole further lowers the electron density of the ring system. This modulation can profoundly impact the pKa of nearby basic or acidic centers, influencing the ionization state of the molecule at physiological pH and altering its interactions with target proteins.

  • Lipophilicity (LogD): Fluorination is a well-established strategy for increasing lipophilicity.[4] The replacement of a hydrogen or methyl group with a -CF₂H group typically increases the octanol/water partition coefficient (LogP/LogD). This can enhance membrane permeability and cell penetration but must be carefully balanced to avoid issues with aqueous solubility and potential off-target effects.[5]

  • Metabolic Stability: This is arguably the most significant advantage of this bioisosteric swap. The thiazole ring can be a site for oxidative metabolism by cytochrome P450 enzymes. The C-F bond's high dissociation energy (~115 kcal/mol) makes the difluoromethyl group exceptionally resistant to oxidative C-H abstraction, effectively blocking metabolism at that position.[3] Studies have repeatedly shown that fluorination at or near metabolically labile sites can dramatically increase the half-life of drug candidates.[4][5]

  • Hydrogen Bonding: The -CF₂H group is a unique bioisostere for functionalities like alcohols or thiols because its polarized C-H bond can act as a hydrogen bond donor.[3] This introduces a pharmacological interaction not typically available to a standard alkyl-substituted thiazole, potentially leading to a significant increase in binding affinity if a suitable hydrogen bond acceptor is present in the target's active site.

Table 1: Comparative Physicochemical Properties

Property Typical Thiazole Derivative Difluoromethyl Oxazole Bioisostere Causality and Implication
Electronic Nature π-electron rich Electron deficient Alters ring reactivity and pKa of adjacent functional groups.
Metabolic Stability Potentially labile to oxidation High (due to strong C-F bonds) Significantly improves pharmacokinetic half-life by blocking P450-mediated metabolism.[4][5]
Lipophilicity (LogD) Scaffold-dependent Generally increased Can improve membrane permeability but may decrease aqueous solubility.[5]
H-Bond Potential Typically H-bond acceptor (ring N) H-bond acceptor (ring N, O) & H-bond donor (-CF₂H) Offers potential for new, high-affinity interactions with the biological target.[3]

| Basicity (pKa) | Weak base (pKa ~2.5) | Weaker base (pKa < 1)[6] | Reduced basicity can mitigate off-target effects, such as hERG channel inhibition. |

Synthesis Strategies: A Comparative Workflow

The feasibility of a bioisosteric replacement hinges on accessible synthetic chemistry. Both thiazole and oxazole cores can be constructed through well-established cyclization reactions.

The classic Hantzsch synthesis provides reliable access to a wide variety of substituted thiazoles, typically by reacting an α-haloketone with a thioamide.[2] For the difluoromethyl oxazole, a common approach involves the cyclization of an appropriate precursor with a difluoromethyl-containing building block or the late-stage introduction of the -CF₂H group. For instance, a van Leusen reaction between an aldehyde and tosylmethylisocyanide (TosMIC) is a powerful method for forming the oxazole ring.[7]

Synthesis_Workflow cluster_0 Thiazole Synthesis (Hantzsch) cluster_1 Difluoromethyl Oxazole Synthesis A1 α-Haloketone A3 Cyclocondensation A1->A3 Base A2 Thioamide A2->A3 Base A4 Thiazole Core A3->A4 B1 Aldehyde B3 van Leusen Reaction B1->B3 Base, MeOH B2 TosMIC B2->B3 Base, MeOH B4 Oxazole Core B3->B4 B5 Fluorination / CF2H Building Block B4->B5 Late-stage Fluorination B6 Difluoromethyl Oxazole B5->B6 Start1 Start Start1->A1 Start1->A2 Start2 Start Start2->B1 Start2->B2

Figure 2: Comparative workflows for the synthesis of thiazole and difluoromethyl oxazole cores.

Case Study: Impact on Biological Activity

While direct head-to-head comparisons are often proprietary, we can infer the likely impact from published studies. A key example involves analogs of the natural product Largazole, a potent histone deacetylase (HDAC) inhibitor. In one study, the native thiazole ring of Largazole was replaced with an oxazole.[8] This demonstrated that the oxazole could effectively substitute the thiazole while maintaining the core pharmacophore required for HDAC inhibition.

Extrapolating from this, the introduction of a difluoromethyl group onto the oxazole ring would be hypothesized to:

  • Enhance Metabolic Stability: Protect the molecule from oxidative degradation, increasing its in vivo exposure.

  • Modulate Potency: The altered electronics and new hydrogen bond donating capability could either increase or decrease potency depending on the specific interactions within the HDAC active site's zinc-binding pocket. Research on difluoromethyl-1,3,4-oxadiazoles has shown they can act as potent, mechanism-based HDAC6 inhibitors, suggesting the difluoromethyl group is well-tolerated and can contribute to a strong binding interaction.[9][10]

Impact_on_Properties A Bioisosteric Swap (Thiazole -> CF2H-Oxazole) B1 Increased Lipophilicity A->B1 B2 Increased Metabolic Stability A->B2 B3 Altered Electronics (pKa) A->B3 B4 New H-Bond Donor A->B4 C1 Improved Membrane Permeability B1->C1 C2 Longer Half-Life (t½) B2->C2 C3 Altered Distribution/ Solubility B3->C3 D1 Modulated Potency (IC₅₀) B3->D1 B4->D1 D2 Improved In Vivo Efficacy C1->D2 C2->D2 D1->D2

Figure 3: Logical flow of how the bioisosteric swap impacts molecular properties and the ultimate biological outcome.

Experimental Protocols

To empirically validate the advantages of this bioisosteric replacement, standardized in vitro assays are essential. The following protocols describe core experiments for assessing metabolic stability and lipophilicity.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a test compound by phase I enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound and a positive control (e.g., Verapamil) in DMSO.

    • Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (HLM) in buffer.

    • Prepare a 10 mM NADPH stock solution in buffer. Keep on ice.

  • Incubation (in triplicate):

    • In a 96-well plate, add 188 µL of phosphate buffer.

    • Add 1 µL of the 10 mM compound stock to achieve a final concentration of 50 µM.

    • Add 1 µL of the 20 mg/mL HLM stock to achieve a final concentration of 0.1 mg/mL.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Reaction Initiation and Time Points:

    • Initiate the metabolic reaction by adding 10 µL of the 10 mM NADPH stock (final concentration 0.5 mM).

    • Immediately remove a 25 µL aliquot for the T=0 time point and quench in a separate plate containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide).

    • Continue incubation at 37°C. Remove and quench additional 25 µL aliquots at T=5, 15, 30, and 60 minutes.

  • Sample Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Causality Check: The inclusion of a no-NADPH control is critical. No degradation in the absence of this cofactor validates that the observed clearance is due to enzymatic metabolism. A longer t½ for the difluoromethyl oxazole compared to the thiazole derivative provides direct evidence of improved metabolic stability.

Conclusion and Outlook

The bioisosteric replacement of a thiazole with a difluoromethyl oxazole represents a sophisticated strategy in modern medicinal chemistry. This exchange is not a simple isosteric swap but a functional one, designed to systematically address common drug development hurdles.

Key Advantages:

  • Enhanced Metabolic Stability: The robust C-F bonds effectively block oxidative metabolism at the site of fluorination.[4]

  • Novel H-Bonding Interactions: The -CF₂H group's capacity as a hydrogen bond donor can unlock new avenues for improving binding affinity.[3]

  • Fine-Tuning of Physicochemical Properties: This replacement provides a reliable method to modulate lipophilicity and basicity, which can improve a compound's overall ADME profile.[5]

While the benefits are clear, this strategy requires careful consideration. The synthetic route may be more complex, and the significant change in electronic and lipophilic character necessitates a full re-evaluation of the compound's structure-activity relationship (SAR) and off-target profile. Ultimately, the difluoromethyl oxazole is a powerful tool in the medicinal chemist's arsenal, offering a rational, data-driven approach to overcoming metabolic liabilities and optimizing the properties of the next generation of therapeutics.

References

  • König, B., Watson, P. R., Reßing, N., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of Medicinal Chemistry, 66(19), 13821–13837. [Link]

  • Carboni, A., & Tredwell, M. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7040-7096. [Link]

  • Rymbai, E. M., Chakraborty, A., Choudhury, R., et al. (2021). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 13(1), 1-28. [Link]

  • Bîcu, E., & Uivarosi, V. (2024). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. International Journal of Molecular Sciences, 25(16), 8820. [Link]

  • Das, B., Sahu, D., Dash, S. P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances, 14(28), 20206-20216. [Link]

  • ResearchGate. (n.d.). 1,2,4‐Oxadiazoles as thiazole bioisostere. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Mohammed, A. J., & Jassim, I. K. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link]

  • De Vleeschouwer, M. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Drug and Alcohol Research, 11(S1). [Link]

  • El-Sayed, N. N. E., & El-Gendy, A. O. (2024). Synthetic Strategies to Access Fluorinated Azoles. ACS Omega. [Link]

  • Shaik, A. B., Bhandari, S., Shaik, R. A., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11189–11202. [Link]

  • Joshi, S., & Kumar, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • König, B., Watson, P. R., Reßing, N., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. Journal of Medicinal Chemistry, 66(19), 13821-13837. [Link]

  • Sharma, S., Singh, S., Kumar, A., et al. (2023). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Polycyclic Aromatic Compounds. [Link]

  • Asati, V., & Srivastava, S. K. (2020). A comprehensive review on biological activities of oxazole derivatives. Journal of the Chinese Chemical Society, 67(10), 1709-1733. [Link]

  • Scott, J. S., & O'Hagan, D. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(15), 10725–10754. [Link]

  • Ben-Aicha, F., Mkadmi, C., & Al-Zoubi, R. M. (2022). Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. Molecules, 27(9), 2977. [Link]

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Polycyclic Aromatic Compounds, 42(6), 384-406. [Link]

  • Svatunek, D., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 14009-14021. [Link]

  • Chen, C. H., et al. (2018). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Molecules, 23(11), 2899. [Link]

  • Wang, C., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

  • Williams, R. M., et al. (2011). Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. Organic Letters, 13(12), 3162-3165. [Link]

  • Ayati, A., et al. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • El-Sayed, M. A. A., & Ali, O. M. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2636. [Link]

  • ResearchGate. (2014). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. [Link]

  • Merchant, K. J., et al. (2022). The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study. ACS Medicinal Chemistry Letters, 13(4), 624-630. [Link]

  • Castagnolo, D., et al. (2020). Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors. Organic & Biomolecular Chemistry, 18(30), 5827-5837. [Link]

  • Wang, X., et al. (2023). Expeditious Synthesis of Highly Functional 4-Trifluoromethyl-Substituted Oxazoles Enabled by Cobalt(II) Metalloradical Catalysis. Organic Letters, 25(1), 118-123. [Link]

  • Tsolaki, E., & Geronikaki, A. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(3), 697. [Link]

  • Zhang, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1601. [Link]

Sources

A Senior Application Scientist's Guide to Purity Validation: Quantitative NMR for 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is the bedrock of safety and efficacy. For novel intermediates like 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, a key building block in modern medicinal chemistry, establishing an accurate and robust purity profile is paramount. Traditional methods, often reliant on chromatography, face a significant hurdle when a certified reference standard of the analyte is unavailable.[1] This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary ratio method for the absolute purity determination of this specific molecule, comparing its performance against established analytical techniques.

The qNMR Advantage: A First-Principles Approach to Quantification

Unlike chromatographic techniques where the detector response can vary significantly between different molecules, qNMR operates on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This intrinsic linearity means that purity can be determined by comparing the integral of an analyte's signal to that of a co-dissolved internal standard (IS) of known, high purity.[1][2] This approach bypasses the need for an identical, highly characterized standard of the analyte itself, making it invaluable for novel compounds.[1][4] Furthermore, qNMR is non-destructive, preserving the sample for further analysis.[2]

For 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, qNMR offers a dual-pronged approach: the traditional ¹H qNMR and the highly specific ¹⁹F qNMR, leveraging the difluoromethyl group for an alternative, often cleaner, method of quantification.[5][6]

Methodology Deep Dive: qNMR Purity Assay

A successful qNMR experiment is a system of controlled variables. Each parameter is chosen to mitigate potential sources of error, ensuring the final purity value is both accurate and reproducible.

Causality Behind Experimental Choices
  • Internal Standard (IS) Selection: The choice of IS is the cornerstone of the assay.[7] An ideal IS must be:

    • High Purity (≥99.5%): Any impurity in the standard directly translates to an error in the analyte's calculated purity.[7] Certified Reference Materials (CRMs) are preferred.[8]

    • Chemically Stable: It must not react with the analyte, solvent, or trace moisture.[7]

    • Soluble: It must be fully soluble in the chosen deuterated solvent to ensure a homogeneous solution.[7]

    • Spectrally Simple & Non-overlapping: The quantification signal of the IS should be a sharp singlet, well-resolved from any analyte or impurity signals.[9][10]

    For this analysis, Maleic Acid is an excellent choice for ¹H qNMR in DMSO-d₆. Its vinylic protons produce a sharp singlet around 6.3 ppm, a region typically free of signals from the analyte.[2][9] For ¹⁹F qNMR, 3,5-Bis(trifluoromethyl)benzoic acid serves as a suitable IS, providing a clean singlet away from the analyte's difluoromethyl signal.[5]

  • Solvent Selection: The solvent must completely dissolve both the analyte and the IS without reacting with either. DMSO-d₆ is a superior choice for carboxylic acids due to its high polarity and ability to form hydrogen bonds, ensuring complete dissolution.[11]

  • Relaxation Delay (D1) Optimization: This is arguably the most critical parameter for quantitative accuracy.[10] During an NMR experiment, nuclei are excited by a radiofrequency pulse. They must then "relax" back to their equilibrium state before the next pulse. The time constant for this process is T₁. If the delay between pulses (the relaxation delay, D1) is too short, nuclei with long T₁ values will not fully relax, leading to signal saturation and an artificially low integral value.[10][12]

    • The Rule of Thumb: To ensure >99% relaxation for all nuclei, the D1 should be set to at least 5 to 7 times the longest T₁ value (T₁max) of any signal being quantified (both analyte and IS).[12][13] An inversion-recovery experiment is the proper method to experimentally determine T₁ values.[12]

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, incorporating checks and best practices to ensure data integrity.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation weigh_analyte Accurately weigh Analyte (e.g., ~15 mg) using a microbalance weigh_is Accurately weigh IS (e.g., ~5 mg Maleic Acid) into the same vial weigh_analyte->weigh_is dissolve Add deuterated solvent (e.g., ~0.7 mL DMSO-d6) and vortex to dissolve weigh_is->dissolve transfer Transfer solution to a high-precision NMR tube dissolve->transfer setup Instrument Setup: Tune & match probe, calibrate 90° pulse transfer->setup t1_measure Determine T1 values (Inversion-Recovery) setup->t1_measure set_params Set Quantitative Parameters: D1 ≥ 5x T1max Acquisition time >1.5s Number of scans (e.g., 16-64) t1_measure->set_params acquire Acquire Spectrum set_params->acquire process Process Spectrum: Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate selected signals (Analyte & IS) process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: The qNMR experimental workflow, from precise sample preparation to final purity calculation.

The Purity Calculation

The purity of the analyte (Purityₐ) is calculated using the following equation[14]:

Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

Where:

  • I : Integral area of the signal for the analyte (a) or standard (std)

  • N : Number of protons giving rise to the selected signal

  • M : Molar mass

  • m : Mass

  • Purityₛₜd : Purity of the internal standard

Comparing Analytical Strategies

While qNMR is a powerful tool, a comprehensive purity assessment often involves orthogonal methods. The choice of technique depends on available resources, regulatory requirements, and the specific properties of the molecule.

FeatureQuantitative NMR (qNMR) HPLC-UV Mass Balance Approach
Principle Absolute quantification based on the molar ratio to an internal standard.[2][15]Relative quantification based on the area % of chromatographic peaks, calibrated against a reference standard.[16]Purity = 100% - (Organic Impurities + Water Content + Residual Solvents + Non-volatile Residue).
Reference Standard Requires a non-identical internal standard of known purity (e.g., Maleic Acid).[1]Requires a highly purified, certified reference standard of the analyte itself for accurate quantification.[1][16]Requires standards for impurity identification but calculates purity by subtracting all measured impurities.
Pros - Primary method, SI-traceable.[15][17]- No analyte-specific reference standard needed.[1]- Provides structural confirmation.- Non-destructive.[2]- High sensitivity and resolution.[18]- Well-established and widely available.- Excellent for separating structurally similar impurities.[19]- Considered a highly accurate and comprehensive method.- Accounts for all major impurity classes.
Cons - Lower sensitivity than HPLC.- Requires careful parameter optimization (e.g., D1).[10]- High capital cost for instrumentation.- Response factors can vary between analyte and impurities, leading to inaccurate area % purity.- Blind to non-chromophoric impurities.[20]- Complex, time-consuming, and requires multiple analytical techniques (HPLC, GC, Karl Fischer, TGA).- Errors from each technique can accumulate.
Best For Absolute purity assignment of novel compounds, reference material certification, and when analyte standards are unavailable.Routine quality control, stability testing, and profiling known impurities when a reference standard is available.[19]Final purity assignment for API registration, providing a complete impurity profile.
The Role of Karl Fischer Titration

The mass balance approach highlights a critical component of purity analysis: water content. Karl Fischer (KF) titration is the gold-standard method for water determination due to its high specificity and accuracy.[21][22] Unlike "loss on drying" methods, which measure any volatile component, KF titration is based on a chemical reaction that is specific to water, preventing interference from volatile organic solvents.[23][24] For a hygroscopic compound like a carboxylic acid, accurate water determination via KF titration is essential for a complete purity assessment.[25]

Decision-Making for Purity Analysis

Choosing the right analytical path is a strategic decision. The following diagram outlines a logical approach for a researcher faced with purity validation.

Decision_Tree start Start: Purity Validation Needed q1 Certified Reference Standard of Analyte Available? start->q1 q2 Need for Absolute Quantification / Standard Certification? q1->q2 No hplc Use HPLC-UV for Routine QC q1->hplc Yes q3 Full Impurity Profile for Regulatory Filing Required? q2->q3 No qnmr Use qNMR for Absolute Purity q2->qnmr Yes q3->hplc No (Use HPLC for relative purity) mass_balance Use Mass Balance Approach (HPLC, KF, GC, etc.) q3->mass_balance Yes

Caption: A decision-making guide for selecting the appropriate purity analysis method.

Conclusion

For establishing the purity of a novel pharmaceutical intermediate like 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, quantitative NMR stands out as a superior and scientifically rigorous method. Its foundation in first principles allows for absolute quantification without reliance on often-unavailable analyte-specific reference standards. By carefully selecting an appropriate internal standard and meticulously optimizing acquisition parameters, particularly the relaxation delay, qNMR provides a trustworthy, SI-traceable purity value. While orthogonal methods like HPLC and Karl Fischer titration are indispensable components of a comprehensive quality control strategy, qNMR offers a direct, powerful, and efficient route to accurate purity assignment, accelerating the journey from chemical synthesis to drug development.

References

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Analab. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). (n.d.). PubMed. [Link]

  • Rundlöf, T., et al. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important?[Link]

  • News-Medical.Net. (2025, November 17). KF titration in pharmaceuticals. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration?[Link]

  • FUJIFILM Wako Chemicals Europe GmbH. Internal Standard for qNMR (Calibration Standard for qNMR). [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • Eurofins BioPharma Product Testing. Water Determination by Karl Fischer. [Link]

  • BIPM. (2024, February 7). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • MDPI. (2024, December 31). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)?[Link]

  • ResearchGate. An optimized combination of relaxation delay (d1) and number of scans...[Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • University of Cambridge. Measuring relaxation times. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • ResearchGate. (2017, May 2). Setting up a Quantitative 1H-NMR experiment?[Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Amaze TR. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • SciSpace. Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. [Link]

  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. (2025, August 6). Quantitative determination of carboxylic acids, amino acids, carbohydrates, ethanol and hydroxymethylfurfural in honey by 1H NMR. [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. [Link]

  • ResearchGate. (2021, May 23). Determination of carboxylic acids content in the herbal mixtures by HPLC. [Link]

  • ResearchGate. (2025, August 5). High Performance Liquid Chromatographic Analysis of Carboxylic Acids in Pyroligneous Fluids. [Link]

  • Gauthier, J. Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products. [Link]

  • ACS Publications. (2011, October 5). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. [Link]

  • PMC. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. [Link]

  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). [Link]

  • ICH. Validation of analytical procedures: text and methodology q2(r1). [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ACS Publications. (2012, April 6). Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update. [Link]

Sources

A Comparative Guide to the Structural Validation of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for the definitive structural validation of the novel synthetic building block, 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. In the landscape of modern drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional architecture is not merely a procedural step but the very foundation upon which its biological activity, physical properties, and therapeutic potential are understood. An error in structural assignment can lead to the costly and time-consuming failure of promising candidates in later developmental stages.

Herein, we present a comprehensive analysis, positioning single-crystal X-ray diffraction (SCXRD) as the gold standard for structural elucidation. We will explore the causality behind the experimental choices in a hypothetical validation workflow for our target molecule. Furthermore, this guide will objectively compare the capabilities, limitations, and practical applications of alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and the emerging powerhouse of three-dimensional electron diffraction (3DED). Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for selecting the most appropriate validation strategy, ensuring the highest degree of scientific integrity for their novel chemical entities.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD) Validation

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the precise three-dimensional structure of a molecule.[1] It provides definitive evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry, leaving no room for the structural ambiguities that can arise from spectroscopic methods alone. The entire process hinges on the ability to grow a high-quality, single crystal, which can often be the most challenging step.[2]

Hypothetical Synthesis and Crystallization Protocol

The synthesis of the title compound would likely follow established methodologies for the construction of substituted oxazole rings. A plausible route could involve the cyclization of a suitable α-bromoketone precursor with an amide, a common strategy in heterocyclic chemistry.[3][4]

Once the crude product is synthesized and purified by column chromatography, the pivotal step of crystallization begins. The choice of crystallization method and solvent system is critical and often requires empirical screening.[5]

Experimental Protocol: Crystallization via Slow Evaporation

  • Solvent Selection Rationale: The ideal solvent (or solvent system) is one in which the compound is sparingly soluble. A good starting point is to test solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). For our target molecule, a moderately polar solvent system like a mixture of dichloromethane and hexane is a logical choice. The compound should be soluble in dichloromethane, while hexane will act as an anti-solvent.[6]

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid in a minimal amount (0.5-1.0 mL) of dichloromethane in a small, clean vial.

  • Inducing Supersaturation: The vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent, such as hexane. This technique, known as vapor diffusion, allows for the slow diffusion of the anti-solvent vapor into the solution of the compound, gradually reducing its solubility and promoting the formation of well-ordered crystals rather than rapid precipitation.[7]

  • Crystal Growth: The sealed container is left undisturbed in a location with a stable temperature and free from vibrations for several days to weeks. Patience is paramount in this stage.

  • Crystal Harvesting: Once suitable single crystals (ideally 0.1-0.3 mm in each dimension) have formed, they are carefully harvested using a cryo-loop.

dot

Crystallization_Workflow Workflow for SCXRD Crystal Growth cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification Solvent_Screen Solvent Solubility Screen Purification->Solvent_Screen Vapor_Diffusion Vapor Diffusion Setup (DCM/Hexane) Solvent_Screen->Vapor_Diffusion Crystal_Growth Undisturbed Growth (Days to Weeks) Vapor_Diffusion->Crystal_Growth Harvesting Harvest Single Crystal Crystal_Growth->Harvesting Data_Collection Data Collection Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Final Structural Validation Structure_Solution->Validation

Caption: Experimental workflow from synthesis to SCXRD validation.

Data Collection, Structure Solution, and Refinement

A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, which results in higher quality diffraction data. The diffractometer directs a focused beam of X-rays onto the crystal. As the crystal is rotated, a series of diffraction patterns are collected.

The intensities and positions of the diffracted X-ray beams are used to solve the "phase problem" and generate an initial electron density map of the molecule.[8] This map is then used to build a molecular model, which is refined against the experimental data to yield the final crystal structure.

Hypothetical Crystallographic Data and Interpretation

For a compound like 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, we can anticipate a structure that crystallizes in a common space group for organic molecules, such as P2₁/c.

ParameterHypothetical ValueInterpretation
Chemical FormulaC₅HBrF₃NO₃Confirms the elemental composition of the crystallized molecule.
Molecular Weight277.96 g/mol Consistent with the expected molecular formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.[9]
Space GroupP2₁/nA common centrosymmetric space group for organic molecules.[9]
Unit Cell Dimensionsa = 7.5 Å, b = 12.0 Å, c = 9.8 ÅDimensions of the repeating unit of the crystal lattice.
β = 95.0°
Volume877 ųThe volume of the unit cell.
Z4Indicates four molecules per unit cell.
R-factor (R₁)~4.0%A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% is considered excellent for small molecules.

The refined structure would provide precise bond lengths and angles, confirming the presence of the oxazole ring, the bromo, difluoromethyl, and carboxylic acid substituents at their expected positions (C2, C4, and C5, respectively). The data would also reveal intermolecular interactions, such as hydrogen bonding from the carboxylic acid, which dictate how the molecules pack in the solid state.

Part 2: A Comparative Analysis of Alternative Validation Techniques

While SCXRD provides the most definitive structural information, it is not always feasible due to difficulties in obtaining suitable crystals. Therefore, it is crucial to understand the strengths and limitations of other widely used analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution.[10] It provides rich information about the chemical environment and connectivity of atoms.

  • ¹H NMR: Would reveal the presence of the carboxylic acid proton and any couplings between the difluoromethyl group and other nuclei.

  • ¹³C NMR: Would show distinct signals for each of the five carbon atoms in the molecule, with their chemical shifts indicating their electronic environment (e.g., carbonyl carbon, aromatic carbons, etc.).

  • ¹⁹F NMR: Is essential for confirming the presence and environment of the difluoromethyl group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing through-bond correlations between protons and carbons, allowing for the piecing together of the molecular skeleton.

Causality and Limitations: NMR provides excellent data on the structure of the molecule in the solution state. However, it can sometimes be challenging to definitively distinguish between certain isomers based on NMR data alone. Furthermore, NMR does not directly provide information on bond lengths, bond angles, or the absolute arrangement of molecules in the solid state.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision.

  • Function: HRMS would confirm the elemental formula (C₅HBrF₃NO₃) by matching the measured mass to the calculated mass to within a few parts per million (ppm).

  • Limitation: MS provides the molecular formula but gives no information about the connectivity of the atoms. Different isomers will have the identical exact mass.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[10][11]

  • Function: For our target molecule, IR would show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as vibrations associated with the C-F, C-Br, and the oxazole ring.

  • Limitation: While useful for confirming the presence of key functional groups, an IR spectrum provides very limited information about the overall molecular architecture.

Emerging Alternatives: 3D Electron Diffraction (3DED)

For cases where obtaining single crystals large enough for SCXRD is a bottleneck, 3D Electron Diffraction (3DED) has emerged as a transformative technique.[12]

  • Principle: 3DED uses an electron beam instead of X-rays to obtain diffraction data. Since electrons interact much more strongly with matter, it is possible to obtain high-resolution crystal structures from nanocrystals that are far too small for conventional X-ray diffraction.

  • Advantages: Requires only microcrystalline powder, significantly reducing the time and effort spent on crystallization.[12]

  • Comparison to SCXRD: While still a developing technique compared to the century-old X-ray crystallography, 3DED is rapidly becoming a go-to method for the structural elucidation of challenging small molecules.[12]

dot

Technique_Comparison Relationship of Structural Validation Techniques SCXRD SCXRD / 3DED (Definitive 3D Structure) Validated_Structure Validated Structure SCXRD->Validated_Structure Provides Unambiguous Proof NMR NMR Spectroscopy (Connectivity in Solution) NMR->SCXRD Suggests Connectivity MS Mass Spectrometry (Elemental Formula) MS->SCXRD Confirms Formula IR IR Spectroscopy (Functional Groups) IR->SCXRD Confirms FGs Proposed_Structure Proposed Structure Proposed_Structure->NMR Initial Characterization Proposed_Structure->MS Initial Characterization Proposed_Structure->IR Initial Characterization

Caption: Logical relationships between analytical techniques.

Part 3: Synthesis of Information and Recommendations

The structural validation of a novel compound is a multi-faceted process where different analytical techniques provide complementary pieces of the puzzle. While spectroscopic methods like NMR, MS, and IR are indispensable for initial characterization and routine confirmation, they build a circumstantial case for a proposed structure.

TechniqueInformation ProvidedSample RequirementResolutionKey Limitation
SCXRD Definitive 3D structure, bond lengths/angles, stereochemistry, packingSingle crystal (~0.1 mm)AtomicRequires high-quality single crystals
3DED Definitive 3D structure from nanocrystalsMicrocrystalline powderAtomicLess established than SCXRD
NMR Atomic connectivity and environment in solution~1-10 mgAtomic (Connectivity)Ambiguity for complex isomers; no solid-state data
HRMS Elemental composition (molecular formula)< 1 mgMolecular FormulaNo structural (isomer) information
IR Presence of functional groups< 1 mgFunctional GroupLittle information on overall structure

Recommendation for Best Practice:

For a novel and potentially high-value compound such as 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, a hierarchical approach to structural validation is recommended.

  • Initial Confirmation: Following synthesis and purification, HRMS and IR spectroscopy should be used to quickly confirm the elemental composition and the presence of key functional groups.

  • Detailed Structural Elucidation: Comprehensive 1D and 2D NMR studies are then essential to map out the proton and carbon framework of the molecule in solution, providing strong evidence for the proposed connectivity.

  • Unambiguous Validation: Despite strong spectroscopic evidence, the final and definitive proof of structure must be provided by a diffraction method. Every effort should be made to obtain single crystals for SCXRD . In cases where this proves intractable despite extensive screening, 3DED should be pursued as a powerful alternative.

This rigorous, multi-technique approach ensures the highest level of scientific certainty, mitigating risks in subsequent research and development phases and providing a solid, authoritative foundation for any future work.

References

  • Qin, B., Wu, C., Zhao, B., Li, G., Wang, B., Ou, M., Li, Z., Lang, X., Li, P., Liu, J., Cui, S., & Huang, H. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available at: [Link]

  • Fooks, A. G., & Zibinsky, M. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry. Available at: [Link]

  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Zhang, Z., et al. (2022). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. Available at: [Link]

  • Campomane, K. G., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • Kaduk, J. A., et al. (2023). Crystal structure of oxfendazole, C15H13N3O3S. Powder Diffraction. Available at: [Link]

  • Davies, S. G., et al. (2016). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Available at: [Link]

  • Rickborn, B., & Toder, B. H. (2012). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron. Available at: [Link]

  • Kateb, B. A. E., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. ResearchGate. Available at: [Link]

  • Liu, L., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Available at: [Link]

  • CSIC. (n.d.). Crystallization of Small Molecules. Available at: [Link]

  • Kukk, E., et al. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics. Available at: [Link]

  • ResearchGate. (2025). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available at: [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Available at: [Link]

  • MDPI. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • Wiley Online Library. (2025). Small Molecule X-ray Crystal Structures at a Crossroads. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 162651-07-2 | 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid. Available at: [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Available at: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available at: [Link]

Sources

Safety Operating Guide

2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide provides essential, step-by-step logistical and safety procedures for the handling and disposal of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid . Designed for researchers and drug development professionals, this document synthesizes chemical hazard causality with field-proven laboratory safety protocols to ensure regulatory compliance and environmental protection.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To safely manage the end-of-life cycle of 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid, operators must understand how its specific molecular architecture dictates its disposal route:

  • Halogenated Moieties (Bromine & Fluorine): This compound contains both a heavy halogen (Br) and a fluorinated group (CF₂H). When subjected to thermal destruction, organically bound halogens are released into the flue gas as highly corrosive hydrobromic acid (HBr) and hydrogen fluoride (HF)[1]. Furthermore, breaking the exceptionally strong carbon-fluorine (C-F) bonds requires specialized high-temperature incineration (often exceeding 1050°C) to prevent the generation of persistent, toxic fluorinated byproducts[2][3].

  • Acidic Functional Group: The presence of the carboxylic acid moiety renders the compound corrosive. If improperly mixed with standard solvent waste in metal safety cans, it can degrade the container over time. Mixing it with incompatible chemicals (e.g., strong bases, cyanides) can trigger dangerous exothermic reactions or the release of toxic gases[4].

Quantitative Waste Segregation Metrics

Proper segregation is the most critical step in laboratory waste management. Mixing halogenated waste with non-halogenated streams exponentially increases institutional disposal costs and environmental risks.

ParameterHalogenated Acidic Waste (Target)Non-Halogenated Waste (Avoid)Operational Impact & Causality
Halogen Threshold ≥ 1,000 ppm (0.1%)< 1,000 ppmHalogenated streams cost 2-3x more to dispose of due to required environmental scrubbing[5].
Acceptable pH Range 5.5 – 9.5 (Neutralized)5.5 – 9.5Prevents corrosion of containers and dangerous reactions with incompatible waste[4].
Combustion Temp > 1050 °C800 °C – 900 °CHigh temperatures are mandatory to break strong C-F bonds and prevent toxic byproducts[2].
Exhaust Byproducts CO₂, H₂O, HBr, HF, NOₓCO₂, H₂O, NOₓHBr and HF require specialized alkaline scrubbers in the incinerator's flue gas system[1].
Container Material HDPE or PTFE-lined GlassMetal Safety CansCarboxylic acids corrode standard metal safety cans; inert plastics/glass are required[4].

Self-Validating Disposal Protocol

Execute the following step-by-step methodology to process waste containing 2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. Each phase includes a validation check to ensure the protocol acts as a closed, self-correcting system.

Phase 1: Waste Characterization & Segregation

  • Action: Identify all components of your waste stream. If the solution contains even trace amounts of this compound, the entire container must be routed to the Halogenated Waste stream[5].

  • Causality: Non-halogenated solvents are often recycled as fuel additives in cement kilns. Introducing halogens into this stream poisons the recycling process and violates environmental emissions standards[5].

  • Validation Check: Review the experimental waste log. If any F, Cl, Br, or I containing compounds were introduced during the assay, strictly route the mixture to the halogenated stream.

Phase 2: pH Adjustment (For Aqueous/Mixed Streams)

  • Action: For aqueous filtrates containing the carboxylic acid, measure the pH. If the pH is below 5.5, carefully neutralize it using a weak base (e.g., 1M Sodium Bicarbonate, NaHCO₃) in a fume hood, allowing CO₂ gas to vent[4].

  • Causality: Highly acidic solutions (< 5.5 pH) pose a severe risk if accidentally mixed with incompatible chemicals and can degrade standard storage materials[4].

  • Validation Check: Use universal indicator paper to confirm the pH is stable between 5.5 and 9.5 before sealing the container[4][6].

Phase 3: Container Selection

  • Action: Transfer the waste into a High-Density Polyethylene (HDPE) carboy or a borosilicate glass bottle equipped with a PTFE-lined cap.

  • Causality: The acidic nature of the oxazole-5-carboxylic acid will corrode standard metal safety cans, leading to catastrophic leaks in the satellite accumulation area[4].

  • Validation Check: Inspect the bottom of the container for the "HDPE" recycling triangle (Type 2) prior to transferring any liquids.

Phase 4: Labeling & Storage

  • Action: Attach a standard Hazardous Waste tag. Explicitly write the full chemical name: "2-Bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid". Check the Halogenated and Corrosive boxes[5]. Keep the container closed at all times unless actively adding waste[6].

  • Causality: Accurate labeling dictates downstream thermal destruction parameters. Incinerator operators rely on this data to route the waste to a kiln operating at >1050°C with alkaline scrubbers to neutralize HBr and HF[1][2].

  • Validation Check: Ensure the label is legible, the container is securely closed (not just loosely capped), and stored in secondary containment within a ventilated cabinet.

Phase 5: EHS Coordination

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department immediately once the container reaches 75% capacity.

  • Causality: Regulatory compliance requires that full waste containers be removed from the laboratory generation point within a strict timeframe (typically 3 days) to minimize exposure risks[6].

Operational Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-Bromo-4-(difluoromethyl)- 1,3-oxazole-5-carboxylic acid State Determine Physical State Start->State Solid Solid Waste (Powder/Contaminated Materials) State->Solid Liquid Liquid Waste (Solutions/Filtrates) State->Liquid Container Use Compatible Container: HDPE or PTFE-lined Glass Solid->Container Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solvent Mixture Liquid->Organic Neutralize Check pH: Neutralize to 5.5 - 9.5 if needed Aqueous->Neutralize Halogenated Segregate as: HALOGENATED ORGANIC WASTE Organic->Halogenated Neutralize->Halogenated Halogenated->Container Label Labeling: Mark 'Hazardous', 'Halogenated', and 'Corrosive' Container->Label EHS EHS Pickup for High-Temp Incineration (>1050°C) Label->EHS

Decision tree for the safe segregation and disposal of halogenated oxazole derivatives.

References

  • US Environmental Protection Agency (EPA). "Other Disposal Guidance | I-WASTE DST". epa.gov.[Link]

  • Metrohm USA. "EPA Method 1621 for Adsorbable Organic Fluorine using Metrohm's ProfilerF Analyzer for AOF". metrohmusa.com. [Link]

  • University of Kansas Environment, Health and Safety. "Section 2.0 Safe Disposal of Hazardous Chemical Waste". ku.edu. [Link]

  • US Environmental Protection Agency (EPA). "2024 Interim Guidance on the Destruction and Disposal of PFAS". epa.gov.[Link]

  • University of British Columbia Safety & Risk Services. "Organic Solvent Waste Disposal". ubc.ca.[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.